Methyl 3-(methylamino)but-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(methylamino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYFFYZPIPLDN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 3-(Methylamino)but-2-enoate from Methyl Acetoacetate
Executive Summary: This document provides an in-depth guide for the synthesis of methyl 3-(methylamino)but-2-enoate, a versatile β-enamino ester, from the readily available starting materials methyl acetoacetate and methylamine. Authored for researchers, chemists, and professionals in drug development, this guide elucidates the underlying chemical principles, provides a detailed, field-tested experimental protocol, and discusses the significance of this synthesis. The core of this process is a highly efficient enamine condensation reaction. We will explore the reaction mechanism, strategic considerations for maximizing yield and purity, comprehensive methods for product characterization, and the potential applications of the target molecule as a valuable intermediate in the synthesis of complex heterocyclic structures.
Introduction: The Strategic Value of β-Enamino Esters
This compound is a member of the β-enamino ester class of compounds. These molecules are powerful and versatile building blocks in modern organic synthesis. Their unique electronic structure, characterized by a conjugated system involving a nitrogen lone pair, an alkene, and a carbonyl group, imparts a rich and tunable reactivity. This trifunctional arrangement allows them to act as precursors to a wide array of complex molecules, particularly nitrogen-containing heterocycles which form the core of many pharmaceutical agents.
The synthesis of this compound from methyl acetoacetate is a textbook example of an efficient and atom-economical condensation reaction, making it an attractive process for both academic research and industrial applications. Understanding the nuances of this synthesis provides a reliable method for accessing a key synthetic intermediate.
The Synthetic Rationale: A Direct Path to a High-Value Intermediate
The conversion of a β-ketoester like methyl acetoacetate into a β-enamino ester is a strategic and highly efficient transformation.
Reactant Profile
-
Methyl Acetoacetate (Methyl 3-oxobutanoate): This β-ketoester is an inexpensive, commercially available liquid. Its key feature is the electrophilic ketone carbonyl at the C3 position and the acidic α-protons at the C2 position, making it susceptible to nucleophilic attack.
-
Methylamine (CH₃NH₂): As a primary amine, methylamine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily attacks the electrophilic carbonyl carbon of methyl acetoacetate.
The Core Transformation: Enamine Condensation
The reaction of a carbonyl compound with a primary or secondary amine to form an enamine or imine is a fundamental process in organic chemistry.[1] In this specific case, the reaction between the ketone functionality of methyl acetoacetate and the primary amine, methylamine, results in the formation of a stable, conjugated enamine. The reaction is essentially a nucleophilic addition followed by dehydration.[1] This direct, one-step conversion is highly efficient, often proceeding in high yield without the need for harsh reagents or complex purification schemes.[2]
Caption: Overall reaction scheme for the synthesis.
Unraveling the Reaction Mechanism
The formation of this compound proceeds through a well-established, multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the methylamine nitrogen on the electrophilic ketone carbonyl carbon of methyl acetoacetate. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[3]
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the oxygen atom, resulting in a neutral amino alcohol intermediate. This step can be facilitated by the solvent or another molecule of the amine acting as a base.
-
Dehydration: The hydroxyl group of the amino alcohol is protonated (often by the solvent or trace acid), converting it into a good leaving group (water). The lone pair on the adjacent nitrogen atom then assists in the elimination of water, forming a resonance-stabilized iminium ion.
-
Tautomerization: A base (e.g., solvent, another amine molecule) removes a proton from the α-carbon. The resulting electron pair forms a carbon-carbon double bond, and the pi-electrons from the carbon-nitrogen double bond move to the nitrogen, neutralizing its positive charge. This final deprotonation step yields the thermodynamically stable, conjugated enamine product.
Caption: Step-wise reaction mechanism for enamine formation.
Detailed Experimental Protocol
This protocol is adapted from a proven, high-yield procedure.[2]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 50g MAA) | Moles | Notes |
| Methyl 3-oxobutanoate (MAA) | 116.12 | 50 g | 0.43 | Starting material, liquid |
| Methylamine (aqueous solution) | 31.06 | ~76 g (of 35% w/w) | ~0.86 | Reagent, ~2:1 molar excess recommended |
| Methanol | 32.04 | 100 mL | - | Solvent |
| Ethyl Acetate | 88.11 | 500 mL | - | Extraction solvent |
| Saturated Sodium Chloride (Brine) | - | 600 mL | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent |
| Petroleum Ether | - | 400 mL | - | For washing the final product |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (1 L)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
Causality and Experimental Insights:
-
Solvent Choice: Methanol is an excellent solvent for both reactants and helps to dissipate heat generated during the initial exothermic addition.
-
Temperature Control: The initial cooling is crucial to control the rate of the exothermic nucleophilic addition, preventing the formation of side products. Allowing the reaction to proceed overnight at room temperature ensures it goes to completion.
-
Work-up Strategy: The brine washes are essential for removing the methanol solvent and any remaining water-soluble impurities. Ethyl acetate is a suitable extraction solvent due to the product's high solubility in it and its immiscibility with water.
-
Purification: The final wash with petroleum ether is effective for removing non-polar impurities, yielding a high-purity solid product. The reported yield for this procedure is approximately 92%.[2]
Safety Precautions
-
Methylamine is a corrosive and flammable gas/liquid. Handle the aqueous solution in a well-ventilated fume hood.
-
Methanol and ethyl acetate are flammable solvents. Avoid open flames.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The target compound is classified as a skin, eye, and respiratory irritant.[3][4]
Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is a critical final step.
Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₆H₁₁NO₂ | [4] |
| Molecular Weight | 129.16 g/mol | [4] |
| CAS Number | 13412-12-9 | [4] |
| Appearance | White solid | [2] |
Spectroscopic Analysis
Spectroscopic data provides an unambiguous fingerprint of the molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two methyl groups attached to the carbon backbone, the methyl group on the nitrogen, the methoxy group of the ester, and the vinyl proton. The coupling patterns and chemical shifts confirm the connectivity.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to each carbon atom in the molecule, including the characteristic peaks for the ester carbonyl, the two sp² hybridized carbons of the double bond, and the three sp³ hybridized methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Expected characteristic absorptions include an N-H stretch, C=O stretch (ester), and C=C stretch, confirming the enamine structure.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 129.16.
Applications in Advanced Synthesis
This compound is not merely a stable molecule but a potent synthetic intermediate. Its value lies in the diverse reactivity of the β-enamino ester moiety, which can be exploited for the construction of more complex molecular architectures, particularly heterocycles.
-
Heterocycle Synthesis: β-enamino esters are classical precursors for synthesizing a wide range of heterocyclic systems like pyridines, quinolones, and pyrimidines, which are prevalent scaffolds in medicinal chemistry. The nucleophilic α-carbon and nitrogen can react with various electrophiles in cyclization reactions. For instance, a related compound, methyl 3-aminobut-2-enoate, has been utilized in a novel rhodium-catalyzed synthesis of pyrroles by coupling with alkynes.[1]
-
Pharmaceutical Relevance: The target compound has been identified as a potential impurity in the manufacturing of Amlodipine, a widely used medication for treating high blood pressure.[3] This highlights the importance of its synthesis for use as an analytical standard in quality control and assurance within the pharmaceutical industry.
Conclusion
The synthesis of this compound from methyl acetoacetate and methylamine is a robust, efficient, and highly instructive chemical transformation. It provides reliable access to a versatile β-enamino ester intermediate that holds significant potential for applications in organic synthesis and drug discovery. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can readily produce this valuable compound in high yield and purity, enabling further exploration of its synthetic utility.
References
-
Snetkov, D. A., & Mineeva, I. V. (2020). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. ResearchGate. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in Medicinal Chemistry. BenchChem. Retrieved from a hypothetical source based on search result context.
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PubChem. (n.d.). Methyl 3-methyl-2-butenoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). methyl (E)-3-(methylamino)but-2-enoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. Retrieved from [Link]
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Wikipedia. (n.d.). Enamine. Wikipedia. Retrieved from [Link]
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Wang, X., & Zhang, L.-Z. (2012). Methyl 3-aminobut-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1930. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3-(methylamino)but-2-enoate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-(methylamino)but-2-enoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this enamine ester through detailed spectral interpretation. We will explore the underlying principles governing the chemical shifts and coupling constants, offering field-proven insights into the experimental choices and data interpretation. This guide aims to be a self-validating resource, grounded in authoritative spectroscopic principles and supported by comprehensive references.
Introduction: The Structural Significance of this compound
This compound is a fascinating example of a β-enamino ester, a class of compounds that holds considerable importance in organic synthesis. The conjugation between the lone pair of electrons on the nitrogen atom and the α,β-unsaturated ester system results in unique electronic properties and reactivity. These compounds are valuable synthetic intermediates, finding application in the construction of a variety of heterocyclic systems and other complex molecules.
Accurate structural characterization is paramount for the effective utilization of any chemical entity in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently identify and characterize this molecule.
Molecular Structure and Isomerism
This compound, with the chemical formula C₆H₁₁NO₂, can exist as two geometric isomers, the (E) and (Z) forms, due to the restricted rotation around the C=C double bond. The predominant isomer in solution is typically the one that allows for the formation of a stable intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group. This guide will focus on the analysis of the major isomer observed under standard NMR conditions.
Physical and chemical properties of "Methyl 3-(methylamino)but-2-enoate"
An In-depth Technical Guide to Methyl 3-(methylamino)but-2-enoate: Properties, Synthesis, and Analytical Characterization
Introduction
This compound is a multifunctional organic compound featuring both an enamine and an ester group. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a subject of interest in pharmaceutical development. Its appearance as a known impurity in the synthesis of the widely used drug Amlodipine, designated "Amlodipine Impurity N17," underscores the critical need for its thorough characterization within the pharmaceutical industry.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, key analytical characterization methods, and essential safety information.
Physicochemical and Computed Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. For this compound, a combination of identifiers and computed properties provides a foundational understanding of the molecule.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Methyl 3-methylaminocrotonate | PubChem[1][2] |
| CAS Number | 13412-12-9 | PubChem[1][2] |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 129.16 g/mol | PubChem[2] |
| Exact Mass | 129.078978594 Da | PubChem[2] |
| XLogP3 (Computed) | 1.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| Polar Surface Area | 38.3 Ų | PubChem[2] |
Note: Most physical properties listed are computed values from databases like PubChem and should be used as estimates. Experimental verification is recommended.
Chemical Reactivity and Synthetic Relevance
The reactivity of this compound is dominated by the interplay between its nucleophilic enamine nitrogen and the electrophilic ester carbonyl group. The conjugated system across the C=C double bond influences the electron distribution and dictates its behavior in synthetic transformations.
-
Enamine Nucleophilicity : The nitrogen lone pair delocalizes into the double bond, making the α-carbon nucleophilic. This allows the molecule to act as a building block in C-C bond-forming reactions.
-
Isomerism : The compound can exist as (E) and (Z) isomers due to the substituted double bond. The (E)-isomer is explicitly noted in chemical databases.[1] The stereochemistry can be crucial in complex syntheses and for the biological activity of downstream products.
-
Hydrolytic Stability : The ester functional group is susceptible to hydrolysis under acidic or basic conditions, yielding methanol and the corresponding carboxylic acid. The enamine moiety can also be sensitive to acidic conditions, potentially hydrolyzing back to the parent β-ketoester and amine.
Synthesis Protocol: From Bench to Bulk
A common and efficient method for synthesizing this compound is the condensation of a β-ketoester with a primary amine. This reaction is a classic example of enamine formation. The following protocol is adapted from established procedures.[3]
Causality in the Synthesis
The choice of reactants—methyl acetoacetate and methylamine—is deliberate. Methyl acetoacetate provides the carbon backbone and the ester, while methylamine provides the N-methyl group of the enamine. The reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration to form the stable, conjugated enamine product. Cooling the initial reaction is critical to manage the exothermicity of the amine-carbonyl addition, preventing side reactions and ensuring a higher yield. The subsequent workup with a brine wash effectively removes the bulk of water and any unreacted, water-soluble methylamine.
Step-by-Step Synthesis Protocol
-
Reaction Setup : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-oxobutanoate (50 g, 0.43 mol) in methanol (100 mL).
-
Amine Addition : Cool the flask in an ice bath to below 10 °C.
-
Controlled Reaction : Slowly add an aqueous solution of methylamine (35% w/w, approx. 41 g, 0.46 mol) dropwise to the cooled solution, maintaining the internal temperature below 20 °C.
-
Reaction Monitoring : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.[3]
-
Workup and Extraction : Dilute the reaction mixture with ethyl acetate (500 mL). Transfer the mixture to a separatory funnel and wash it three times with a saturated brine solution (3 x 200 mL).
-
Drying and Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Final Product : Concentrate the filtrate under reduced pressure to yield the product, which should be a white solid. The solid can be further purified by washing with cold petroleum ether (2 x 200 mL) to afford the final compound. A typical yield for this procedure is reported to be around 92%.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Unambiguous identification and purity assessment are paramount, especially in a pharmaceutical context. A multi-technique approach is standard practice.
Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include a singlet for the ester methyl protons (~3.6 ppm), a singlet for the vinyl proton (~4.5-5.0 ppm), a singlet for the C-methyl protons (~1.9 ppm), a signal for the N-methyl protons (~2.8 ppm), and a broad signal for the N-H proton which may be coupled to the N-methyl protons. The exact chemical shifts can be influenced by the solvent and concentration.
-
¹³C NMR : Key resonances are expected for the ester carbonyl carbon (~170 ppm), the two olefinic carbons (~90 and ~160 ppm), the ester methyl carbon (~50 ppm), the N-methyl carbon (~29 ppm), and the C-methyl carbon (~19 ppm).[2]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides a diagnostic fingerprint of the functional groups.
-
N-H Stretch : A moderate to sharp band around 3200-3400 cm⁻¹. Intramolecular hydrogen bonding between the N-H and the ester carbonyl can broaden this peak and shift it to a lower wavenumber.[4]
-
C=O Stretch (Ester) : A strong, sharp absorption around 1690-1710 cm⁻¹. The conjugation with the enamine system typically lowers this frequency from a typical isolated ester (~1740 cm⁻¹).
-
C=C Stretch : A strong band in the region of 1600-1650 cm⁻¹, characteristic of the conjugated double bond.
-
C-N Stretch : Found in the 1250-1350 cm⁻¹ region.
-
Source data for IR spectra is available from repositories like SpectraBase.[2]
-
-
Mass Spectrometry (MS) :
-
The expected monoisotopic mass is 129.0790 Da.[5] In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed as the protonated molecular ion [M+H]⁺ at m/z 130.0863.
-
Analytical Workflow Diagram
Caption: General workflow for the analytical characterization of the compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][2]
-
Hazard Statements :
-
Precautionary Measures :
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280 : Wear protective gloves/eye protection/face protection.
-
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Conclusion
This compound is a compound of significant academic and industrial interest. Its well-defined synthesis and clear spectroscopic signatures allow for reliable preparation and characterization. For professionals in drug development, a thorough understanding of this molecule is not merely academic but a practical necessity for controlling impurities and ensuring the quality and safety of final pharmaceutical products. The data and protocols presented in this guide serve as a robust starting point for any scientist working with this versatile chemical entity.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). methyl (E)-3-(methylamino)but-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-methyl-2-butenoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H11NO2). Retrieved from [Link]
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ResearchGate. (2021). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Methyl (E)-3-aminobut-2-enoate. Retrieved from [Link]
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ResearchGate. (n.d.). Methyl 3-aminobut-2-enoate. Retrieved from [Link]
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PubMed. (2018). [Application of methyl in drug design]. National Center for Biotechnology Information. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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CAS number 13412-12-9 characterization
An In-Depth Technical Guide to Methyl 3-methylaminocrotonate (CAS 13412-12-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 3-methylaminocrotonate, a key chemical intermediate. We will delve into its chemical identity, physicochemical properties, synthesis, and detailed analytical characterization. The primary focus will be on its critical role as a versatile building block in the synthesis of pharmacologically active molecules, particularly within the dihydropyridine class of calcium channel blockers.
Chemical Identity and Properties
Methyl 3-methylaminocrotonate is an organic compound classified as an enamine and an α,β-unsaturated ester. This dual functionality is the source of its synthetic utility.
Systematic Name: Methyl 3-(methylamino)but-2-enoate[1] Common Synonyms: Methyl 3-methylaminocrotonate[1] CAS Number: 13412-12-9[1]
The structure consists of a butenoate backbone with a methyl ester at one terminus and an N-methyl enamine functionality at the C3 position. This conjugated system dictates its chemical reactivity and spectroscopic properties.
Table 1: Physicochemical and Structural Properties of CAS 13412-12-9
| Property | Value | Source(s) |
| CAS Number | 13412-12-9 | |
| Molecular Formula | C₆H₁₁NO₂ | [2] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | White to pale cream powder or solid | [2] |
| Melting Point | 62 - 68 °C | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(=CC(=O)OC)NC | [1] |
| InChI Key | QAKYFFYZPIPLDN-UHFFFAOYSA-N |
Synthesis Pathway and Mechanistic Insight
The industrial synthesis of β-aminocrotonates, including the N-methyl derivative, is a well-established process rooted in the principles of condensation chemistry. The most direct and efficient method involves the reaction of a β-ketoester with a primary amine.
Core Reaction: The synthesis of Methyl 3-methylaminocrotonate is achieved through the condensation reaction between Methyl Acetoacetate and Methylamine.
This reaction is mechanistically elegant. The nucleophilic methylamine attacks the ketone carbonyl of methyl acetoacetate. This is followed by a dehydration step, which is often facilitated by acid or base catalysis and the removal of water, to form the stable, conjugated enamine product. The process is typically designed to be a "zero water discharge" process in industrial settings, highlighting its efficiency.[3]
Caption: Synthesis workflow for Methyl 3-methylaminocrotonate.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of Methyl 3-methylaminocrotonate requires a multi-technique approach. Each method provides a piece of the structural puzzle, and together they create a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential.
-
¹H NMR (Proton NMR): The causality behind the expected spectrum is the unique electronic environment of each proton set.
-
N-H Proton: A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration due to hydrogen bonding.
-
Vinyl Proton (=CH): A singlet around 4.5-5.0 ppm. Its downfield shift is due to the deshielding effects of the adjacent ester carbonyl and the electron-donating enamine nitrogen.
-
O-Methyl Protons (-OCH₃): A sharp singlet around 3.6-3.7 ppm, characteristic of a methyl ester.
-
N-Methyl Protons (-NCH₃): A singlet (or a doublet if coupled to the N-H proton, which is often not observed due to exchange) around 2.8-3.0 ppm.
-
Vinyl-Methyl Protons (=C-CH₃): A singlet around 1.9-2.1 ppm.
-
-
¹³C NMR (Carbon NMR): This technique validates the carbon backbone.
-
Ester Carbonyl (C=O): A peak in the 168-172 ppm region.
-
Olefinic Carbons (=C): Two distinct peaks are expected for the C=C double bond, one significantly downfield (attached to the nitrogen) and one upfield (the vinyl CH).
-
Methyl Carbons: Three distinct signals for the O-CH₃, N-CH₃, and the vinyl C-CH₃ carbons, each in a characteristic region of the aliphatic spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups. The choice to use FT-IR is driven by its ability to quickly verify the molecular architecture.
Expected Characteristic Absorptions:
-
N-H Stretch: A moderate to sharp band in the 3300-3500 cm⁻¹ region confirms the secondary amine.
-
C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹. The conjugation with the C=C bond lowers the frequency from a typical saturated ester (~1740 cm⁻¹).
-
C=C Stretch: A strong band around 1600-1650 cm⁻¹, characteristic of a conjugated alkene.
-
C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, indicative of the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): The primary validation is the observation of the molecular ion peak. For Methyl 3-methylaminocrotonate, this will appear at an m/z of 129, corresponding to the molecular weight of the C₆H₁₁NO₂ formula.
-
Key Fragmentation Pathways: The fragmentation pattern provides a fingerprint of the molecule. Logical bond cleavages include:
-
Loss of the methoxy group (-OCH₃) resulting in a fragment at m/z 98.
-
Loss of the entire ester group (-COOCH₃) resulting in a fragment at m/z 70.
-
Cleavage of the N-methyl group (-CH₃) leading to a fragment at m/z 114.
-
Chromatographic Purity Analysis
For drug development applications, purity is paramount. Gas Chromatography (GC) is the preferred method for this compound due to its volatility.
-
Methodology: A sample is vaporized and injected into a GC column. The components separate based on their boiling points and interactions with the column's stationary phase. A detector (commonly a Flame Ionization Detector, FID) quantifies the amount of each component.
-
Self-Validation: A pure sample of Methyl 3-methylaminocrotonate will yield a single, sharp peak at a specific retention time under defined conditions. The area of this peak, relative to the total area of all peaks in the chromatogram, gives a quantitative measure of purity. Commercial suppliers often guarantee a purity of ≥96.0% as determined by GC.[2]
Core Application in Drug Development: The Hantzsch Dihydropyridine Synthesis
The primary value of Methyl 3-methylaminocrotonate to the pharmaceutical industry lies in its role as a key precursor for dihydropyridine-based drugs.[4] These compounds are potent L-type calcium channel blockers used extensively in the treatment of hypertension and angina.[5] Notable drugs in this class include Amlodipine, Felodipine, and Nitrendipine.[4]
The compound is a critical component in the Hantzsch Dihydropyridine Synthesis, a multi-component reaction that efficiently constructs the core drug scaffold. In this synthesis, Methyl 3-methylaminocrotonate serves as the nitrogen-containing component that forms one side of the resulting heterocyclic ring.
The general workflow involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one equivalent of a β-amino-crotonate), and ammonia or a primary amine. Using Methyl 3-methylaminocrotonate provides one of these key building blocks pre-formed.
Caption: Role of CAS 13412-12-9 in Hantzsch Dihydropyridine Synthesis.
Safety and Handling
According to safety data sheets, Methyl 3-methylaminocrotonate is classified as an irritant.[1][2]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
-
Handling: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry place.[2]
Conclusion
Methyl 3-methylaminocrotonate (CAS 13412-12-9) is a synthetically valuable intermediate whose chemical character is defined by its enamine and unsaturated ester functionalities. Its synthesis from common starting materials is efficient, and its structure can be rigorously confirmed through a combination of NMR, FT-IR, and mass spectrometry, with purity readily assessed by GC. Its most significant contribution to science and medicine is its role as a fundamental building block in the construction of dihydropyridine drugs, which are essential for the management of cardiovascular diseases. This makes a thorough understanding of its properties and characterization critical for professionals in pharmaceutical research and development.
References
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ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... Retrieved January 24, 2026, from [Link]
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-
National Center for Biotechnology Information. (n.d.). Methyl 3-aminocrotonate. PubChem. Retrieved January 24, 2026, from [Link]
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Glindia. (n.d.). Methyl 3-Aminocrotonate. Retrieved January 24, 2026, from [Link]
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Sihauli Chemicals Private Limited. (n.d.). Methyl 3-Aminocrotonate Manufacturer & Exporter from India. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). CN114644567A - Preparation method of methyl 3-aminocrotonate.
- Google Patents. (n.d.). EP1125924B1 - Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization.
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European Patent Office. (2018). EP 2702035 B1 - PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE. Retrieved January 24, 2026, from [Link]
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The Good Scents Company. (n.d.). methyl (E)-2-butenoate, 623-43-8. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Dicloxacillin Sodium. PubChem. Retrieved January 24, 2026, from [Link]
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A Technical Guide to the Discovery and First Synthesis of Methyl 3-(methylamino)but-2-enoate
Foreword for the Modern Researcher
As a Senior Application Scientist, it is understood that our work builds upon the foundational discoveries of the past. The synthesis of what may now seem like a simple intermediate, Methyl 3-(methylamino)but-2-enoate, is rooted in a rich history of chemical exploration. This guide is designed not merely as a recitation of a procedure, but as an in-depth exploration of its origins, the chemical principles that govern its formation, and its enduring utility. For the drug development professional, understanding the lineage of such a key building block provides a deeper appreciation for the synthetic pathways that lead to complex active pharmaceutical ingredients.
The Discovery: A Stepping Stone to Complex Systems
The first documented synthesis of this compound is attributed to the work of K. Hafner, K. F. Bangert, and V. Orfanos in their 1967 publication in Angewandte Chemie.[1] Their primary research was not focused on this enamine itself, but on the ambitious synthesis of novel cross-conjugated π-electron systems, specifically 1,3-Bis(dimethylamino)pentalene.[1] In such pioneering synthetic endeavors, the creation of stable, functionalized intermediates is paramount. This compound was a crucial, albeit unheralded, component in the broader scheme of their work, showcasing the classic scientific principle of developing simpler, enabling chemistries to achieve a more complex goal.
The synthesis emerged from the well-established field of enamine chemistry, which had been significantly advanced by the work of Gilbert Stork in the preceding decade. The core of the discovery was the controlled condensation of a β-ketoester (methyl acetoacetate) with a primary amine (methylamine), a reaction that provides a stable, isolable enamine.
The First Synthesis: Mechanistic Underpinnings and Experimental Logic
The reaction is a classic example of nucleophilic addition to a carbonyl group, followed by elimination of water. The elegance of this transformation lies in its simplicity and high efficiency, driven by the formation of a thermodynamically stable conjugated system.
The Reaction Mechanism
The formation of the enamine proceeds through a two-stage process:
-
Hemiaminal Formation: The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic ketone carbonyl of methyl acetoacetate. This forms a transient tetrahedral intermediate known as a hemiaminal.
-
Dehydration: The hemiaminal is unstable and readily eliminates a molecule of water. The removal of water is crucial as it drives the equilibrium of this reversible reaction towards the final enamine product. The resulting product is stabilized by conjugation between the nitrogen lone pair, the carbon-carbon double bond, and the ester carbonyl group.
Caption: Reaction mechanism for the synthesis of this compound.
Original Experimental Protocol (Inferred from 1960s Practices)
While the 1967 paper focuses on the final complex products, the synthesis of the enamine intermediate would have followed a standard procedure of the era. The key was the removal of the water byproduct to drive the reaction to completion.
Step-by-Step Methodology:
-
Reactant Charging: Methyl acetoacetate and an equimolar amount of methylamine (likely as a solution in an organic solvent or water) would be combined in a flask.
-
Solvent and Water Removal: An aromatic solvent such as benzene or toluene would be used. The mixture would be heated to reflux with a Dean-Stark apparatus. The solvent forms an azeotrope with water, physically removing it from the reaction mixture as it condenses in the Dean-Stark trap.
-
Reaction Monitoring: The reaction would be considered complete when no more water was collected in the trap.
-
Isolation: The solvent would be removed under reduced pressure, and the resulting crude product would be purified by vacuum distillation.
A Modern, Self-Validating Protocol
Building on the original principles, a modern laboratory protocol incorporates enhanced safety and purification techniques. This protocol is designed to be self-validating, with clear endpoints and purification steps to ensure a high-purity product.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Methyl acetoacetate | Starting β-ketoester |
| Methylamine (40% in H₂O) | Primary amine source |
| Toluene | Azeotropic solvent |
| Anhydrous MgSO₄ | Drying agent |
| Round-bottom flask | Reaction vessel |
| Dean-Stark apparatus | To remove water azeotropically |
| Reflux condenser | To prevent solvent loss |
| Separatory funnel | For aqueous workup |
| Rotary evaporator | For solvent removal |
| Vacuum distillation setup | For final purification |
Experimental Workflow
Sources
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 3-(methylamino)but-2-enoate
Introduction: Accelerating Enaminone Synthesis with Microwave Technology
Methyl 3-(methylamino)but-2-enoate, a valuable enaminone, serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry.[1][2] Enaminones are crucial intermediates for generating pharmaceuticals with diverse biological activities, including antibacterial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][3] The traditional synthesis of these compounds often involves prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a transformative approach, significantly reducing reaction times from hours to minutes, increasing product yields, and promoting greener chemistry through solvent-free or reduced-solvent conditions.[4][5] This guide provides a comprehensive overview and detailed protocols for the efficient synthesis of this compound utilizing microwave irradiation, tailored for researchers, scientists, and professionals in drug development.
The Rationale Behind Microwave-Assisted Synthesis: A Mechanistic Perspective
The synthesis of this compound proceeds via the condensation of a β-ketoester, methyl 3-oxobutanoate (methyl acetoacetate), with a primary amine, methylamine. This reaction is a classic example of enamine formation.
Mechanism of Enaminone Formation:
The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the β-ketoester. This is followed by a series of proton transfer steps, leading to the formation of a carbinolamine intermediate. Subsequent dehydration, often acid-catalyzed in conventional methods, results in the formation of the stable, conjugated enaminone product. The driving force for the reaction is the formation of a highly conjugated system and the elimination of a stable water molecule.[6]
Microwave irradiation dramatically accelerates this process. The rapid and uniform heating provided by microwaves efficiently overcomes the activation energy barrier for both the initial nucleophilic addition and the subsequent dehydration step.[4] This often obviates the need for a catalyst, leading to cleaner reaction profiles and simpler work-up procedures.[5]
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocols: From Conventional to Microwave Synthesis
This section details both a conventional and a microwave-assisted protocol for the synthesis of this compound, allowing for a direct comparison of the methodologies.
Conventional Synthesis Protocol
This method, adapted from established procedures, typically requires overnight reaction times.[7]
Materials:
-
Methyl 3-oxobutanoate (Methyl acetoacetate)
-
Methylamine (aqueous solution, e.g., 35-40%)
-
Methanol
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-oxobutanoate in methanol.
-
Cool the solution to below 10 °C using an ice bath.
-
Slowly add the aqueous solution of methylamine dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated brine solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain a solid.
-
Wash the solid with petroleum ether to yield the final product.
Microwave-Assisted Synthesis Protocol (Solvent-Free)
This optimized protocol leverages the benefits of microwave irradiation for a rapid and efficient synthesis.[5]
Materials:
-
Methyl 3-oxobutanoate (Methyl acetoacetate)
-
Methylamine (aqueous solution, e.g., 35-40%)
-
Microwave reactor with temperature and pressure control
-
Microwave-safe reaction vessel with a magnetic stirrer
Procedure:
-
In a microwave-safe reaction vessel, add methyl 3-oxobutanoate.
-
Add the aqueous solution of methylamine to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with the following parameters:
-
Temperature: 150-180 °C
-
Time: 5-15 minutes
-
Power: 150-300 W (adjust to maintain the target temperature)
-
-
Monitor the reaction progress by TLC or GC-MS after cooling.
-
Once the reaction is complete, cool the vessel to room temperature.
-
The product can often be isolated directly as a solid. If necessary, wash with a small amount of cold petroleum ether.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Data Presentation: A Comparative Analysis
The advantages of the microwave-assisted approach are clearly demonstrated in the comparative data below.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Overnight (approx. 12-16 hours) | 5-15 minutes |
| Temperature | Room Temperature | 150-180 °C |
| Solvent | Methanol, Ethyl Acetate | Solvent-Free (or minimal) |
| Catalyst | None (or mild acid) | None |
| Yield | ~92%[7] | >90%[4] |
| Work-up | Extraction and washing | Minimal (often direct isolation) |
Applications in Drug Development and Organic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic systems that form the core of many pharmaceutical agents. Its bifunctional nature, possessing both nucleophilic and electrophilic centers, allows for diverse chemical transformations.
-
Synthesis of Pyrimidines and Pyridines: The enaminone moiety is a key synthon for the construction of substituted pyrimidine and pyridine rings, which are prevalent in a wide range of bioactive molecules.
-
Precursor to Bioactive Compounds: This compound serves as a starting material for the synthesis of molecules with potential applications as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[2]
-
Building Block for Natural Product Synthesis: The structural features of this compound make it an attractive intermediate in the total synthesis of complex natural products.
Safety and Handling
This compound:
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Microwave Synthesis:
-
Use only microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.
-
Always use microwave-safe reaction vessels capable of withstanding the expected temperatures and pressures.
-
Be aware of the potential for rapid pressure buildup, especially with volatile reagents. Start with small-scale reactions to understand the reaction kinetics.
Conclusion
The microwave-assisted synthesis of this compound represents a significant advancement over conventional methods. The dramatic reduction in reaction time, coupled with high yields and environmentally friendly conditions, makes this approach highly attractive for both academic research and industrial applications in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to implement this efficient and green synthetic methodology.
References
- Andrade, C. K. Z., Barreto, A. de F. S., & Silva, W. A. (2008). Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. ARKIVOC, 2008(12), 226-232.
- Boddeti, G., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
- Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294.
- Hamelin, J., et al. (2003). Preparation of β-Enamino Carbonylic Compounds using Microwave Radiation/K-10. Journal of the Brazilian Chemical Society, 14(6), 995-999.
-
Master Organic Chemistry. (2022, March 7). Imines – Their Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Essential Role of Methyl 3-methyl-2-butenoate in Modern Chemical Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-free microwave-assisted synthesis of β-enaminones. Reaction.... Retrieved from [Link]
- Stefani, H. A., Costa, I. M., & da Silva, D. de O. (2000). Enaminones were prepared from β-ketoesters or 1,3-diketones and primary amines in water als solvent. Synthesis, 2000(10), 1526-1528.
-
YouTube. (2014, July 7). Claisen Condensation and ß-Keto Esters. Retrieved from [Link]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. methyl (2E)-3-(methylamino)but-2-enoate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Stereoselective Reactions of Methyl 3-(methylamino)but-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of a Privileged Building Block
Methyl 3-(methylamino)but-2-enoate, a prominent member of the β-enamino ester class of compounds, represents a versatile and highly valuable building block in modern organic synthesis. Its ambident nucleophilic and electrophilic nature, arising from the conjugation of the enamine and ester functionalities, allows for a diverse array of chemical transformations. The strategic importance of this scaffold is underscored by its prevalence in numerous biologically active molecules and its utility as a precursor to complex nitrogen-containing heterocycles.[1] For professionals in drug discovery and development, the ability to control the stereochemistry of reactions involving this substrate is paramount, as the three-dimensional arrangement of atoms is intrinsically linked to pharmacological activity.
This comprehensive guide provides an in-depth exploration of stereoselective reactions involving this compound. Moving beyond a simple recitation of procedures, these notes are designed to provide a deep understanding of the underlying principles that govern stereocontrol, empowering researchers to not only apply existing methodologies but also to rationally design new synthetic strategies. The protocols detailed herein are based on established principles and successful applications with closely related substrates, offering a robust starting point for experimental work.
I. Asymmetric Hydrogenation: Accessing Chiral β-Amino Esters
The asymmetric hydrogenation of the C=C double bond in β-enamino esters is a powerful and atom-economical method for the synthesis of enantioenriched β-amino esters, which are key precursors to β-peptides and numerous pharmaceutical agents.[2][3] This transformation is typically achieved using transition metal catalysts, most notably those based on rhodium and iridium, in conjunction with chiral phosphine ligands.
Mechanistic Rationale: The Role of the Chiral Catalyst
The stereochemical outcome of the hydrogenation is dictated by the chiral environment created by the metal-ligand complex. The substrate, this compound, coordinates to the chiral metal center, and the facial selectivity of hydrogen addition is controlled by the steric and electronic properties of the chiral ligand. The enamine's nitrogen atom and the ester's carbonyl group can act as coordinating sites, influencing the substrate's orientation within the catalyst's chiral pocket. This directed binding ensures that the hydrogen molecule adds to one face of the double bond preferentially, leading to the formation of one enantiomer in excess.
Diagram: Generalized Mechanism of Asymmetric Hydrogenation
Caption: Catalytic cycle for asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of this compound (Extrapolated)
This protocol is extrapolated from successful asymmetric hydrogenations of structurally similar β-enamino esters and enamides. Optimization of the catalyst, solvent, and pressure may be required to achieve high enantioselectivity for this specific substrate.
Materials:
-
This compound
-
Chiral Ruthenium or Rhodium catalyst (e.g., [Rh(COD)2]BF4 with a chiral bisphosphine ligand like (R)-BINAP)
-
Anhydrous, degassed solvent (e.g., Methanol, THF, or Dichloromethane)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the rhodium precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral ligand (e.g., (R)-BINAP, 1.1 mol%). Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in the chosen anhydrous, degassed solvent.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Under an inert atmosphere, add the pre-formed catalyst solution.
-
Pressurization: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, carefully vent the autoclave and purge with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | [Rh(COD)2]BF4 / (R)-BINAP | Well-established for asymmetric hydrogenation of functionalized olefins. |
| Solvent | Methanol or THF (anhydrous, degassed) | Protic and aprotic polar solvents are often effective. |
| Pressure | 20 atm H₂ | A moderate pressure is a good starting point for optimization. |
| Temperature | Room Temperature | Mild conditions often favor higher enantioselectivity. |
| Substrate Conc. | 0.1 M | A typical starting concentration. |
II. Stereoselective Michael Additions: Forming C-C and C-Heteroatom Bonds
The electron-deficient nature of the β-carbon in this compound makes it an excellent Michael acceptor for the conjugate addition of a wide range of nucleophiles.[4] The stereoselective variant of this reaction allows for the creation of new stereocenters with high control, leading to highly functionalized chiral building blocks.
Mechanistic Considerations: Organocatalysis and Chiral Lewis Acids
Stereocontrol in Michael additions to β-enamino esters can be achieved through several catalytic strategies:
-
Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the carbonyl group of the ester, activating the substrate towards nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile.
-
Organocatalysis: Chiral organocatalysts, such as thioureas or cinchona alkaloids, can activate the Michael acceptor through hydrogen bonding and simultaneously organize the transition state to favor one stereochemical outcome.[3]
Diagram: Organocatalyzed Michael Addition
Caption: Generalized pathway for an organocatalyzed Michael addition.
Protocol: Organocatalyzed Enantioselective Michael Addition of Dimethyl Malonate (Extrapolated)
This protocol is based on established methods for the organocatalyzed Michael addition of malonates to α,β-unsaturated esters.
Materials:
-
This compound
-
Dimethyl malonate
-
Chiral thiourea or cinchona alkaloid-based organocatalyst (e.g., Takemoto's catalyst)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂)
-
Mild base (e.g., tertiary amine, if required by the catalyst)
Procedure:
-
Reaction Setup: To a flame-dried reaction vial, add the chiral organocatalyst (5-10 mol%).
-
Addition of Reactants: Dissolve this compound (1.0 eq) in the anhydrous solvent and add it to the reaction vial. Then, add dimethyl malonate (1.2-1.5 eq).
-
Initiation: If necessary, add a mild base to the reaction mixture.
-
Reaction: Stir the reaction at the specified temperature (e.g., -20 °C to room temperature) and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the purified product.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | Chiral bifunctional thiourea (5 mol%) | Known to activate both the nucleophile and electrophile via hydrogen bonding. |
| Nucleophile | Dimethyl malonate (1.2 eq) | A common "soft" nucleophile for Michael additions. |
| Solvent | Toluene or CH₂Cl₂ (anhydrous) | Non-polar aprotic solvents are often preferred in organocatalysis. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve enantioselectivity. |
III. Stereoselective Cycloaddition Reactions
The conjugated π-system of this compound allows it to participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. When conducted with chiral catalysts or chiral auxiliaries, these reactions can provide stereochemically complex cyclic structures with high levels of control.
Mechanistic Insights: Frontier Molecular Orbital Theory and Catalyst Control
The feasibility and stereochemical outcome of cycloaddition reactions are governed by the energies and symmetries of the frontier molecular orbitals (HOMO and LUMO) of the reacting partners. Chiral Lewis acids can influence these reactions by coordinating to the enamino ester, thereby lowering its LUMO energy and altering the facial selectivity of the dienophile's or dipole's approach. This coordination creates a sterically defined environment that favors the formation of one diastereomer or enantiomer over the others.
Representative Application: [3+2] Cycloaddition with Nitrones
The [3+2] cycloaddition of nitrones to β-enamino esters can lead to the formation of isoxazolidine rings, which are valuable precursors to γ-amino alcohols. The use of a chiral Lewis acid catalyst can render this transformation highly enantioselective.
Protocol: Chiral Lewis Acid-Catalyzed [3+2] Cycloaddition (Conceptual)
This conceptual protocol outlines the key considerations for developing a stereoselective [3+2] cycloaddition.
Key Components:
-
Substrate: this compound
-
Dipole: A suitable nitrone (e.g., N-benzyl-C-phenylnitrone)
-
Catalyst: A chiral Lewis acid (e.g., a chiral copper(II)-BOX complex or a chiral scandium(III)-pybox complex)
-
Solvent: Anhydrous, non-coordinating solvent (e.g., CH₂Cl₂, Toluene)
-
Additives: Molecular sieves to ensure anhydrous conditions.
Experimental Workflow:
-
Catalyst Formation: The chiral Lewis acid catalyst is typically prepared in situ by mixing the metal precursor with the chiral ligand.
-
Reaction: The enamino ester is added to the catalyst solution, followed by the slow addition of the nitrone at a reduced temperature.
-
Monitoring and Work-up: The reaction is monitored for completion, followed by an appropriate aqueous work-up.
-
Analysis: The diastereomeric ratio and enantiomeric excess of the resulting isoxazolidine are determined by NMR and chiral HPLC, respectively.
Diagram: Experimental Workflow for Stereoselective Cycloaddition
Caption: A typical workflow for developing a stereoselective cycloaddition reaction.
Conclusion
This compound is a powerful and versatile substrate for the construction of stereochemically rich molecules. Through the judicious selection of chiral catalysts and reaction conditions, its inherent reactivity can be harnessed to achieve high levels of enantioselectivity and diastereoselectivity in a variety of transformations, including asymmetric hydrogenation, Michael additions, and cycloadditions. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage the full synthetic potential of this valuable building block in the pursuit of novel therapeutics and complex molecular architectures.
References
-
Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent developments in the chemistry of enaminones. Tetrahedron, 59(43), 8463–8480. [Link]
-
Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(2), 1607-1733. [Link]
-
Tsogoeva, S. B. (2010). Recent advances in asymmetric organocatalytic Michael additions. European Journal of Organic Chemistry, 2010(10), 1827-1837. [Link]
-
Fustero, S., Pina, B., García de la Torre, M., Navarro, A., Ramírez de Arellano, C., & Simón, A. (1999). First Highly Diastereoselective Synthesis of syn α-Methyl β-Fluoroalkyl β-Amino Esters. Organic Letters, 1(7), 977–980. [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. JPH0285237A - Production of methyl 3- aminocrotanate - Google Patents [patents.google.com]
- 3. Enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones via chiral thiourea-catalysed intramolecular Michael-type cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(methylamino)but-2-enoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 3-(methylamino)but-2-enoate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you optimize your reaction yield and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and efficient method is the direct condensation of methyl acetoacetate with methylamine.[1] This reaction is a classic example of enamine formation from a β-ketoester. A high yield of 92% has been reported by dissolving methyl 3-oxobutanoate in methanol, cooling the solution to below 10 °C, and then slowly adding an aqueous solution of methylamine. The reaction is typically stirred overnight at room temperature.[1]
Q2: Why is it important to control the temperature during the addition of methylamine?
A2: The reaction between methyl acetoacetate and methylamine is exothermic. Adding the methylamine slowly and at a reduced temperature (below 10 °C) helps to control the reaction rate and prevent potential side reactions, such as self-condensation of the methyl acetoacetate or other unwanted byproducts.[1] Maintaining a low temperature during the initial addition minimizes the risk of runaway reactions and improves the overall yield and purity of the final product.
Q3: Is a catalyst required for this reaction?
A3: While the reaction can proceed without a catalyst, enamine formation is generally acid-catalyzed.[2][3] In the case of using an aqueous solution of methylamine, the amine itself can act as a base to facilitate the necessary proton transfers in the reaction mechanism. For this specific synthesis, high yields have been achieved without the addition of an external acid catalyst.[1] However, if you experience slow or incomplete conversion, the addition of a catalytic amount of a mild acid could be explored. The pH of the reaction mixture is crucial; a pH around 5 is often optimal for imine/enamine formation.[4][5]
Q4: What is the expected stereochemistry of the product?
A4: The product, this compound, can exist as E and Z isomers. The provided synthesis protocol identifies the product as the (E)-isomer.[1][6] The formation of the more thermodynamically stable isomer is generally favored.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A simple method is to use TLC to observe the disappearance of the starting material, methyl acetoacetate. GC-MS is also highly effective for monitoring the reaction, as confirmed in a reported procedure.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction is an equilibrium.[7] 2. Loss of volatile reactant: Methylamine is a gas at room temperature. 3. Incorrect stoichiometry: Too little methylamine was used. 4. Hydrolysis of the product: Enamines are susceptible to hydrolysis, especially in the presence of acid and water.[2][7] | 1. Drive the equilibrium: Ensure the reaction runs for a sufficient amount of time (e.g., overnight).[1] If possible, removing the water formed during the reaction can also drive the equilibrium forward. 2. Maintain a closed system: Ensure your reaction vessel is well-sealed to prevent the escape of methylamine gas. 3. Use a slight excess of methylamine: A small excess of the amine can help to drive the reaction to completion. 4. Careful workup: During the workup, avoid strongly acidic conditions. Use a saturated brine wash to remove water-soluble impurities and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate before solvent evaporation.[1] |
| Product is an Oil Instead of a White Solid | 1. Presence of impurities: Residual solvent, unreacted starting materials, or side products can lower the melting point of the product. 2. Incomplete drying: Residual solvent can make the product appear oily. | 1. Purify the product: Recrystallization from a suitable solvent system (e.g., with petroleum ether as an anti-solvent) can help to remove impurities and obtain a crystalline solid.[1] Column chromatography is another option for purification. 2. Thorough drying: Ensure the product is dried under vacuum to remove all traces of solvent. |
| Product Discoloration (Yellow or Brown) | 1. Side reactions: Aldol-type condensation reactions of the starting material or other side reactions can produce colored impurities.[3] 2. Air oxidation: Some enamines can be sensitive to air oxidation over time. | 1. Purification: As mentioned above, recrystallization or column chromatography can remove colored impurities. 2. Inert atmosphere: If the product is found to be air-sensitive, consider performing the final isolation and storage under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Unreacted Methyl Acetoacetate in the Final Product | 1. Incomplete reaction: The reaction did not go to completion. 2. Inefficient workup: The workup procedure did not effectively remove the unreacted starting material. | 1. Increase reaction time or use a slight excess of methylamine. 2. Optimize the workup: Methyl acetoacetate has some water solubility. Multiple extractions with an appropriate organic solvent and thorough washing of the organic layer with brine should help to remove it.[1] If it persists, purification by column chromatography may be necessary. |
Experimental Protocols
Synthesis of this compound[1]
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In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-oxobutanoate (50 g, 0.43 mol) in methanol (100 mL).
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Cool the flask in an ice-water bath to below 10 °C.
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Slowly add an aqueous solution of methylamine (35%, 41 g, 0.47 mol) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
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Monitor the reaction for completion using GC-MS or TLC.
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Once the reaction is complete, dilute the mixture with ethyl acetate (500 mL).
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Transfer the mixture to a separatory funnel and wash with saturated brine (3 x 200 mL).
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Separate the organic layer and dry it over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain a white solid.
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Wash the solid with petroleum ether (2 x 200 mL) to remove any remaining soluble impurities.
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Dry the final product under vacuum to yield Methyl (E)-3-(methylamino)but-2-enoate (Expected yield: ~51 g, 92%).
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield or impure product.
References
- CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents.
-
Enamines - Master Organic Chemistry. Available at: [Link]
-
19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. Available at: [Link]
-
Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate - DTU Research Database. Available at: [Link]
-
Enamines - Making Molecules. Available at: [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. Available at: [Link]
-
19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry - YouTube. Available at: [Link]
-
Enamine Reactions - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc - ResearchGate. Available at: [Link]
-
Enamine synthesis by amination - Organic Chemistry Portal. Available at: [Link]
-
methyl (E)-3-(methylamino)but-2-enoate | C6H11NO2 | CID 5846045 - PubChem. Available at: [Link]
-
Formation of Imines and Enamines - Chemistry Steps. Available at: [Link]
-
This compound | C6H11NO2 | CID 2734182 - PubChem. Available at: [Link]
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Enamine - Wikipedia. Available at: [Link]
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19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation - Chemistry LibreTexts. Available at: [Link]
-
Procedure. Available at: [Link]
-
(PDF) Methyl 3-aminobut-2-enoate - ResearchGate. Available at: [Link]
-
Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - MDPI. Available at: [Link]
-
A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. Available at: [Link]
-
Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC - NIH. Available at: [Link]
-
(PDF) Recovery of methyl acetoacetate from antibiotic production plant's waste streams. Available at: [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. methyl (E)-3-(methylamino)but-2-enoate | C6H11NO2 | CID 5846045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enamines — Making Molecules [makingmolecules.com]
Byproducts in Hantzsch synthesis using "Methyl 3-(methylamino)but-2-enoate"
Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing Methyl 3-(methylamino)but-2-enoate as a key reagent. We will explore common challenges, delve into the formation of frequent byproducts, and provide robust, field-tested protocols to enhance your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations encountered during the Hantzsch synthesis.
Q1: My reaction mixture is turning a dark brown or black color. Is this normal and should I be concerned?
A1: While a slight yellowing is expected, a significant darkening to brown or black often indicates the formation of oxidized byproducts and potentially polymerization of the aldehyde starting material. The primary product, a 1,4-dihydropyridine (1,4-DHP), is susceptible to oxidation to the corresponding aromatic pyridine, a process that can be accelerated by heat, light, and residual acid or base.[1][2] This oxidation is a common pathway for byproduct formation.[3] While some coloration is acceptable, intense darkening may correlate with lower yields of the desired 1,4-DHP.
Q2: My Thin Layer Chromatography (TLC) analysis shows multiple spots. What are these likely to be?
A2: It is common to observe several species on a TLC plate during a Hantzsch reaction. Besides your target 1,4-dihydropyridine, these spots could represent:
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Unreacted Starting Materials: Aldehyde and any unreacted β-dicarbonyl compound (from potential hydrolysis of your enamine).
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Oxidized Pyridine: The aromatic pyridine derivative of your product. This is often a major byproduct.[4]
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Knoevenagel Intermediate: The condensation product of the aldehyde and one equivalent of the β-dicarbonyl compound.[5]
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Michael Adduct Intermediate: An acyclic intermediate formed after the Michael addition step but before the final cyclization and dehydration.[5]
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1,2-Dihydropyridine Isomer: In some cases, the regiochemically isomeric 1,2-DHP can form.[6]
Q3: The yield of my desired 1,4-dihydropyridine is consistently low. What are the most probable causes?
A3: Low yields in the Hantzsch synthesis are a frequent issue stemming from several factors. The classical Hantzsch method itself can suffer from long reaction times and modest yields.[3][7] Key causes include:
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Byproduct Formation: Over-oxidation to the pyridine is a primary cause of yield loss for the 1,4-DHP.
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Incomplete Reaction: The reaction may not have reached completion. Monitoring by TLC is crucial.
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Hydrolysis of Enamine: The starting enamine, this compound, can be sensitive to water, hydrolyzing back to methyl acetoacetate and methylamine.[8] This depletes a key reactant. Ensure anhydrous conditions if possible.
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Classical methods often require reflux in ethanol for extended periods.[1][2] Modern variations using microwave irradiation or different catalysts can improve yields and shorten times.[6]
Q4: My NMR spectrum is complex, with unexpected signals. What are the characteristic peaks for the most common byproducts?
A4: Besides the characteristic signals for your 1,4-DHP product (e.g., a broad N-H singlet, a singlet for the C4-H), the most common impurity you will see is the oxidized pyridine. The key spectral changes upon oxidation are:
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Disappearance of N-H and C4-H protons: The protons at the 1 and 4 positions of the dihydropyridine ring are lost upon aromatization.
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Aromatic Protons: You will see new signals in the aromatic region of the ¹H NMR spectrum, characteristic of the newly formed pyridine ring.
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Shift of Other Protons: The chemical shifts of the methyl and ester protons attached to the ring will also shift downfield due to the magnetic anisotropy of the aromatic pyridine ring.
Part 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into specific problems, their chemical origins, and actionable solutions.
Issue 1: Predominance of the Oxidized Pyridine Byproduct
Symptoms:
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The major product isolated has aromatic signals in the ¹H NMR.
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Mass spectrometry shows a mass that is 2 Da less than the expected 1,4-DHP product (loss of two hydrogen atoms).
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The reaction mixture becomes intensely colored.
Root Cause Analysis: The 1,4-dihydropyridine ring is an analogue of NADH and is prone to oxidation to achieve the thermodynamic stability of an aromatic pyridine ring.[1] This process is often catalyzed by air (oxygen), especially under acidic or basic conditions, and at elevated temperatures.[3] Some reagents used for workup (e.g., nitric acid) can also act as oxidants.
Solutions:
| Solution ID | Action | Rationale |
| SOL-1A | Inert Atmosphere | Conduct the reaction under a nitrogen or argon atmosphere. This directly excludes atmospheric oxygen, the most common oxidant. |
| SOL-1B | Moderate Temperature | Avoid excessive heating. While thermal energy is needed to drive the condensation, prolonged reflux can accelerate oxidation. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. |
| SOL-1C | Control pH | Neutralize the reaction mixture carefully during workup. Avoid strongly acidic or basic conditions which can catalyze the oxidation process. |
| SOL-1D | Purify Promptly | Isolate and purify the 1,4-DHP product soon after the reaction is complete to minimize its exposure to air and light during storage. |
Issue 2: Formation of Acyclic Intermediates (Knoevenagel and Michael Adducts)
Symptoms:
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Multiple spots on TLC that are more polar than the final product.
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Complex NMR spectra with signals corresponding to vinyl protons and non-cyclized structures.
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Difficulty in inducing crystallization of the final product due to the presence of oily impurities.
Root Cause Analysis: The Hantzsch synthesis is a multi-step, one-pot reaction.[9] If the final cyclization and dehydration steps are slow or incomplete, the preceding intermediates can accumulate. The primary intermediates are the Knoevenagel adduct (from aldehyde and one β-dicarbonyl unit) and the Michael adduct (from the Knoevenagel adduct and the enamine).[5]
Solutions:
| Solution ID | Action | Rationale |
| SOL-2A | Increase Reaction Time/Temperature | Gently increase the reaction time or temperature to provide sufficient energy to overcome the activation barrier for the final cyclization and dehydration steps. Monitor progress carefully by TLC. |
| SOL-2B | Use of a Catalyst | A mild acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) can facilitate both the initial condensations and the final dehydration step, promoting a more complete reaction.[3] |
| SOL-2C | Solvent Choice | Polar protic solvents like ethanol or isopropanol are generally effective as they can facilitate the necessary proton transfers in the cyclization mechanism.[7] |
Issue 3: Alternative Cyclization Pathway - Formation of Pyran Derivatives
Symptoms:
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Isolation of a major product whose spectral data (NMR, MS) is inconsistent with either the 1,4-DHP or the corresponding pyridine.
-
This is particularly observed with sterically hindered aldehydes, such as those with ortho-substituents.[10]
Root Cause Analysis: When the Michael addition to the Knoevenagel intermediate is sterically hindered, an alternative reaction pathway can become competitive. For instance, an intramolecular cyclization involving the oxygen of the ester or keto group can lead to the formation of substituted pyran or oxa-cyclohexene derivatives. A documented case shows this occurring with o-methoxybenzaldehyde.[10]
Solutions:
| Solution ID | Action | Rationale |
| SOL-3A | Re-evaluate Aldehyde Choice | This side reaction is highly dependent on the steric and electronic properties of the aldehyde. If this byproduct dominates, a different synthetic route may be necessary for highly hindered substrates. |
| SOL-3B | Modify Reaction Conditions | Experiment with lower temperatures and different catalysts to see if the desired Hantzsch pathway can be favored over the alternative cyclization. |
Part 3: Mechanistic Insights & Visualizations
Understanding the reaction pathways is critical for effective troubleshooting.
Primary Hantzsch Synthesis Pathway
The accepted mechanism involves the formation of a Knoevenagel adduct and a separate enamine, followed by a Michael addition and subsequent cyclization/dehydration.[5] When using pre-formed this compound, the reaction proceeds via its reaction with the Knoevenagel intermediate.
Caption: Main reaction pathway for the Hantzsch synthesis.
Formation of Key Byproducts
Key side reactions branch off from the main pathway, primarily from the desired 1,4-DHP product or from stalled intermediates.
Caption: Major pathways leading to common byproducts.
Part 4: Recommended Experimental Protocols
Protocol 1: Optimized Synthesis to Minimize Byproducts
This protocol incorporates best practices to favor the formation of the 1,4-dihydropyridine product.
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Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 eq) and this compound (1.05 eq).
-
Solvent Addition: Add anhydrous ethanol (or isopropanol) to achieve a concentration of approximately 0.5 M with respect to the aldehyde.
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Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Second Reactant: In a separate flask, dissolve methyl acetoacetate (1.0 eq) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the reaction mixture.
-
Heating: Heat the mixture to a gentle reflux (typically ~80°C for ethanol).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours. Look for the disappearance of the aldehyde starting material.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, cool the mixture further in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
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If no solid forms, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.
-
Protocol 2: Purification of 1,4-Dihydropyridine
This protocol details the separation of the desired product from common byproducts.
A. Recrystallization (Preferred for solid products)
-
Solvent Selection: Choose a solvent system in which the 1,4-DHP product is sparingly soluble at room temperature but readily soluble when hot. Ethanol, methanol, or ethyl acetate are common choices.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through celite.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.
B. Column Chromatography (For oils or difficult separations)
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective. The less polar 1,4-DHP will elute before the more polar oxidized pyridine and acyclic impurities.[11][12]
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,4-dihydropyridine.
References
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). YouTube. Retrieved January 24, 2026, from [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]
-
Learning from the Hantzsch synthesis. (2000, November 7). Journal of Chemical Education. Retrieved January 24, 2026, from [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017, June 14). Royal Society Publishing. Retrieved January 24, 2026, from [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (n.d.). NIH - National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.). NIH - National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters. (2004, August 25). Macmillan Group, Princeton University. Retrieved January 24, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Grokipedia. Retrieved January 24, 2026, from [Link]
-
Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Enamines – formation, properties, reactions, and mechanisms. (2025, April 16). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
A New Oxidation System for the Oxidation of Hantzsch-1,4-dihydropyridines and Polyhydroquinoline Derivatives under Mild Conditions. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. (2017, January 12). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017, June 14). NIH - National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 10. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(methylamino)but-2-enoate
Welcome to the technical support center for the synthesis of Methyl 3-(methylamino)but-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experiments.
Introduction to the Synthesis
The synthesis of this compound is a classic example of an enamine synthesis, specifically, the condensation of a β-ketoester (methyl acetoacetate) with a primary amine (methylamine). This reaction is fundamental in organic synthesis, providing a versatile intermediate for the construction of more complex molecules.
The overall transformation is as follows:
Understanding the nuances of this equilibrium-driven reaction is key to achieving high yields and purity. This guide will walk you through a detailed experimental protocol and then delve into a comprehensive troubleshooting section to address common issues.
Core Experimental Protocol
This protocol is based on a proven, catalyst-free method for the synthesis of this compound.
Experimental Workflow
Stereoselectivity issues in "Methyl 3-(methylamino)but-2-enoate" additions
Answering the call of complex molecular synthesis, this Technical Support Center guide provides in-depth troubleshooting for stereoselectivity challenges encountered during addition reactions with Methyl 3-(methylamino)but-2-enoate. As Senior Application Scientists, we understand that achieving high stereocontrol is paramount in drug development and advanced materials science. This guide is structured to address your most pressing experimental questions, moving from foundational principles to specific, actionable protocols.
Section 1: Foundational Concepts in Reactivity and Stereocontrol
This section addresses the fundamental principles governing the reactivity of β-enamino esters and the origins of stereochemical challenges.
Q1: What is the underlying chemical principle that makes this compound a good nucleophile in addition reactions?
Answer: this compound is an example of an enamine, a class of compounds that are significantly more nucleophilic than their corresponding enols or enolates. The reactivity stems from the nitrogen atom's lone pair of electrons participating in resonance with the carbon-carbon double bond. This has two key effects:
-
Increased Electron Density: The delocalization of the nitrogen's lone pair pushes electron density onto the α-carbon (the carbon adjacent to the ester group), making it a soft nucleophile.
-
Raised HOMO Energy: This resonance significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the molecule.[1] According to frontier molecular orbital theory, a higher HOMO energy on the nucleophile leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile (like a Michael acceptor), resulting in a more favorable and faster reaction.[1]
This electronic configuration makes enamines, such as this compound, excellent partners for conjugate additions to α,β-unsaturated systems in what is known as the Michael addition reaction.[2][3]
Q2: Why is controlling stereoselectivity often difficult in these addition reactions, and what new stereocenters can be formed?
Answer: The difficulty in controlling stereoselectivity arises because the addition reaction typically creates at least one, and often two, new stereogenic centers. When a nucleophile adds to an electrophile, if both reactants are prochiral, a mixture of stereoisomers (diastereomers and enantiomers) can be formed.[4]
Consider the Michael addition of this compound to a generic α,β-unsaturated ketone.
-
New Stereocenter 1 (α-carbon): The α-carbon of the enamine becomes a new stereocenter upon forming a C-C bond with the electrophile.
-
New Stereocenter 2 (β-carbon of acceptor): The β-carbon of the Michael acceptor also becomes a new stereocenter.
Without any chiral influence, the electrophile can attack the enamine from either of its two faces (Re/Si), and the enamine can attack the electrophile from either of its faces, leading to a mixture of up to four possible stereoisomers. The goal of asymmetric synthesis is to selectively form just one of these isomers.[5]
reactants [label=<
];
products [label=<
];
reactants -> products [label="Michael Addition", fontname="Arial", color="#34A853"]; } /dot Caption: Creation of two new stereocenters.
Section 2: Troubleshooting Diastereoselectivity
Achieving high diastereoselectivity means controlling the relative 3D arrangement of the newly formed stereocenters.
Q3: My reaction is yielding a poor diastereomeric ratio (d.r.), close to 1:1. What experimental parameters can I adjust to improve this?
Answer: A poor diastereomeric ratio indicates that the transition states leading to the different diastereomers are very close in energy. To improve the d.r., you must create a larger energy difference between these competing pathways. Here are the key parameters to investigate:
-
Temperature: Lowering the reaction temperature is often the most effective first step. It can magnify small energy differences between diastereomeric transition states, favoring the formation of the product from the lower-energy pathway.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state. Non-polar solvents may favor more compact, organized transition states, enhancing steric interactions that differentiate the diastereomeric pathways.
-
Lewis Acids/Additives: If not using an organocatalyst, the addition of a Lewis acid can create a more rigid, chelated transition state. Models like Heathcock's for Michael additions propose that a metal ion can bridge the two carbonyl oxygens (of the enamine ester and the electrophile), locking the conformation and leading to predictable stereochemical outcomes based on minimizing steric clashes.[6]
-
Steric Bulk: Increasing the steric bulk of either the nucleophile or the electrophile can amplify steric repulsions in the more crowded transition state, thereby favoring the less crowded pathway and improving the d.r. For your substrate, this would involve modifying the methyl groups or the ester.
| Parameter | General Effect on Diastereoselectivity | Rationale |
| Temperature | Lowering T often increases d.r. | Exaggerates small ΔΔG‡ between transition states. |
| Solvent Polarity | Non-polar solvents may increase d.r. | Promotes more organized, compact transition states. |
| Lewis Acid | Can significantly increase d.r. | Enforces a rigid, often chelated, transition state.[6] |
| Steric Hindrance | Increasing bulk can increase d.r. | Amplifies steric clashes in the disfavored transition state. |
| Table 1: Impact of Reaction Parameters on Diastereoselectivity |
Section 3: Achieving Enantiocontrol
If diastereoselectivity is achieved but the product is racemic, the next challenge is to control the absolute stereochemistry to favor one enantiomer.
Q4: My reaction is diastereoselective but produces a racemic mixture. What are the primary strategies for inducing enantioselectivity?
Answer: To obtain an enantiomerically enriched product, you must introduce a source of chirality into the reaction. The two most common and powerful strategies are:
-
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to your starting material.[7][8] It directs the stereochemical course of the reaction by creating a sterically biased environment, forcing the incoming reagent to attack from the less hindered face.[9] After the reaction, the auxiliary is cleaved off and can often be recovered.[8] For additions, common auxiliaries include Evans oxazolidinones and camphorsultams.[7]
-
Asymmetric Catalysis: This is a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of chiral product.[10] For enamine chemistry, organocatalysis is particularly powerful.[1] A chiral secondary amine (like a derivative of proline or an imidazolidinone) reacts with the starting material to form a transient chiral enamine.[11][12] This chiral enamine then reacts with the electrophile within a defined chiral environment, leading to high enantioselectivity.[13]
Q5: I am using an organocatalyst, but my enantiomeric excess (e.e.) is low. What factors should I investigate to optimize the reaction?
Answer: Low enantiomeric excess in an organocatalyzed reaction suggests that the chiral environment created by the catalyst is not effectively discriminating between the two enantiomeric transition states. Here’s a troubleshooting guide:
-
Catalyst Structure: This is the most critical factor. The steric and electronic properties of the catalyst define the chiral pocket.
-
Steric Bulk: MacMillan's imidazolidinone catalysts, for example, use bulky groups to effectively shield one face of the intermediate iminium ion, leaving the other open to nucleophilic attack.[14] Consider switching to a catalyst with larger or smaller substituents to tune the steric environment.
-
Acid/Base Functionality: Proline and its derivatives are effective because they act as bifunctional catalysts. The carboxylic acid can act as a general acid to activate the electrophile via hydrogen bonding while the amine forms the nucleophilic enamine.[11]
-
-
Solvent Effects: The solvent can interfere with or enhance the non-covalent interactions (e.g., hydrogen bonding) that stabilize the desired transition state. Screen a range of solvents with varying polarity and hydrogen-bonding capabilities.
-
Additives/Co-catalysts: Sometimes, an achiral co-catalyst can improve selectivity. For example, weak Brønsted acids (like catechol derivatives) can activate the enone electrophile through hydrogen bonding, leading to better organization in the transition state and improved regio- and enantioselectivity.[12]
-
Temperature: As with diastereoselectivity, lowering the temperature is a standard method for improving e.e.
-
Substrate Concentration: Reactions are often sensitive to concentration. Running the reaction under more dilute or concentrated conditions can sometimes affect catalyst aggregation and performance.
Section 4: Experimental Protocols
The following are generalized starting points. Optimization of solvent, temperature, and reaction time is crucial for any new substrate combination.
Q6: Can you provide a general protocol for an enantioselective Michael addition using a chiral organocatalyst?
Answer: This protocol is based on the principles of enamine catalysis using a MacMillan-type imidazolidinone catalyst.
Objective: To perform an enantioselective Michael addition of an aldehyde (as a surrogate for the enamine derived from your substrate after hydrolysis) to an α,β-unsaturated ketone.
Materials:
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one hydrochloride (or similar chiral amine salt catalyst)
-
Aldehyde (e.g., propanal)
-
α,β-Unsaturated ketone (e.g., trans-chalcone)
-
Acid co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., Toluene or CH2Cl2)
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Catalyst Activation: To a flame-dried flask under an inert atmosphere (N2 or Ar), add the imidazolidinone catalyst salt (0.1 mmol, 20 mol%) and the acid co-catalyst (0.1 mmol, 20 mol%).
-
Reaction Setup: Dissolve the catalyst mixture in the anhydrous solvent (2.0 mL). Add the aldehyde (1.0 mmol, 2.0 equiv) and stir for 5 minutes to allow for pre-formation of the enamine intermediate.[12]
-
Initiation: Add the α,β-unsaturated ketone (0.5 mmol, 1.0 equiv) to the solution.
-
Reaction Monitoring: Stir the reaction at the desired temperature (start with room temperature, then try 0 °C or -20 °C for higher selectivity) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NH4Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or SFC analysis.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
List, B. (2010). Organocatalytic conjugate addition in stereoselective synthesis. UNIGE Archive Ouverte. Retrieved from [Link]
- Pattenden, G., & Weedon, B. C. L. (1968). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds. Journal of the Chemical Society C: Organic, 1984-1997. (Link not available for direct citation, general reference to stereochemical reactions).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (General textbook reference for Terminology and analytical methods in Asymmetric-Synthesis).
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]
-
Pfau, M., Revial, G., Guingant, A., & d'Angelo, J. (1985). Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes. The Journal of Organic Chemistry, 50(9), 1483–1492. Retrieved from [Link]
-
Silvi, M., & Melchiorre, P. (2015). Enantioselective Organocatalytic Alkylation of Aldehydes and Enals Driven by the Direct Photoexcitation of Enamines. Journal of the American Chemical Society, 137(12), 4254–4261. Retrieved from [Link]
-
Amato, F. M., & Sibi, M. P. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 8, 1841–1873. Retrieved from [Link]
-
Pfau, M., Revial, G., Guingant, A., & d'Angelo, J. (1985). Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Michael Addition of Trimethyl Aluminum to Nitro Acrylates: A Route to 2Methyl3-amino Propionic Acid. Retrieved from [Link]
-
David, D. M., Kane-Maguire, L. A. P., & Pyne, S. G. (1994). Diastereoselective Nucleophilic Additions to Imines attached to Tricarbonyl(arene)chromium Moieties. Journal of the Chemical Society, Dalton Transactions, (2), 289-295. Retrieved from [Link]
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2006). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. MacMillan Group, Princeton University. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Asymmetric Organocatalysis Explained - Nobel Prize 2021. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Retrieved from [Link]
-
Bisogno, F. R., & Kroutil, W. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(5), 3304-3333. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Stereochemistry of Alkene Addition Reactions. Retrieved from [Link]
-
Schomaker, J. M., & Bhattacharjee, S. (2022). Diastereoselective Addition of Prochiral Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. Organic Letters, 24(6), 1361–1366. Retrieved from [Link]
-
Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069–1094. Retrieved from [Link]
- Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions. Accounts of Chemical Research, 37(8), 580–591. (General reference, specific link not available).
-
ResearchGate. (n.d.). Asymmetric synthesis of (−)-2 from (−)-3. Retrieved from [Link]
-
Molecules. (2022). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]
-
PubChem. (n.d.). methyl (E)-3-(methylamino)but-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 13412-12-9. Retrieved from [Link]
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- 10. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Catalyst Poisoning in Reactions of Methyl 3-(methylamino)but-2-enoate
Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving Methyl 3-(methylamino)but-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common catalytic issues, ensuring the efficiency and reproducibility of your synthetic routes.
Introduction
This compound, a versatile β-enamino ester, is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. Its transformations, particularly catalytic hydrogenations to produce the corresponding saturated amino ester, often rely on heterogeneous catalysts such as palladium on carbon (Pd/C). The efficiency of these reactions is paramount, yet they are frequently plagued by catalyst deactivation, or "poisoning."
This document provides a structured, question-and-answer-based approach to troubleshoot these issues. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound using Pd/C is unexpectedly slow or has stalled completely. What are the likely causes?
This is a classic symptom of acute catalyst poisoning. When a reaction fails to initiate or stops prematurely, it suggests that the catalyst's active sites have been rapidly blocked or rendered inactive. The primary culprits are typically potent impurities present in the starting materials, solvent, or even the hydrogen gas stream.
Most Common Poisons for Palladium Catalysts:
-
Sulfur Compounds: Thiol, sulfide, and sulfoxide impurities, even at parts-per-million (ppm) levels, can irreversibly poison palladium catalysts by forming strong covalent bonds with the metal surface (Pd-S).[1][2][3] These are often introduced from sulfur-containing reagents used in upstream synthetic steps.
-
Nitrogen Heterocycles & Certain Amines: While your substrate is an amine, certain other nitrogen-containing compounds, particularly those capable of strong chelation or possessing specific electronic properties, can act as inhibitors or poisons.[4][5] High concentrations of the product amine can also sometimes lead to product inhibition.
-
Halides: Residual chloride or bromide ions from reagents like acyl chlorides or alkyl halides can corrode or poison metal catalysts.
-
Carbon Monoxide (CO): Often present as an impurity in low-grade hydrogen gas, CO strongly adsorbs to palladium surfaces, blocking sites required for hydrogen activation.
Q2: I am reusing my Pd/C catalyst, but I'm seeing a gradual decline in performance with each cycle. What's happening?
A gradual loss of activity points towards a different set of deactivation mechanisms, including chronic (low-level) poisoning, fouling, or structural changes to the catalyst itself.
-
Chronic Poisoning: This occurs when a very low concentration of a poison is continuously introduced into the reaction. Each cycle exposes the catalyst to more poison, progressively deactivating a fraction of the active sites.
-
Fouling or Coking: The catalyst surface can become physically blocked by non-volatile organic byproducts, polymers, or "coke" formed from the decomposition of the substrate or solvent at high temperatures.[6][7] This physically prevents reactants from reaching the active sites.
-
Sintering/Leaching: High temperatures can cause the small palladium nanoparticles on the carbon support to agglomerate into larger, less active particles (sintering).[7] Alternatively, harsh chemical conditions can cause the palladium metal to dissolve or "leach" from the support into the reaction medium.
Troubleshooting Guide: A Systematic Approach
When faced with a catalytic failure, a systematic approach is crucial for efficient problem-solving. This guide provides a logical workflow from diagnosis to resolution.
Scenario 1: Acute Catalyst Deactivation (Sudden Failure)
SYMPTOMS:
-
Reaction fails to start.
-
Reaction begins but stops after a short period (<10% conversion).
-
Requires significantly higher catalyst loading than established protocols.
Sources
- 1. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Methyl 3-(methylamino)but-2-enoate
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of Methyl 3-(methylamino)but-2-enoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind method selection, offers detailed experimental protocols, and presents a comparative analysis of different HPLC approaches.
Introduction: The Analytical Significance of this compound Purity
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as even trace impurities can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). The presence of a conjugated enamine system and the potential for geometric isomerism present unique challenges for its analytical characterization. This guide explores robust HPLC strategies to ensure the accurate determination of its purity profile.
Understanding the Analyte and Potential Impurities
A thorough understanding of the analyte's synthesis and potential degradation pathways is fundamental to developing a stability-indicating HPLC method.
Synthesis of this compound and Predicted Impurities
The common synthesis route for this compound involves the condensation of methyl 3-oxobutanoate with methylamine.
Based on this synthesis, the following process-related impurities can be anticipated:
-
Impurity A: Methyl 3-oxobutanoate (unreacted starting material)
-
Impurity B: Methylamine (unreacted starting material)
-
Impurity C: Carbinolamine intermediate
-
Impurity D: (Z)-Methyl 3-(methylamino)but-2-enoate (geometric isomer)
Additionally, degradation impurities could arise from hydrolysis of the enamine or ester functional groups.
Comparative HPLC Methodologies for Purity Analysis
Given the polar nature of this compound and its potential impurities, three distinct HPLC methodologies are proposed and compared: Reversed-Phase HPLC with a polar-modified column, Reversed-Phase HPLC with a conventional C18 column under adjusted pH, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method 1: Reversed-Phase HPLC with a Polar-Modified Stationary Phase
This approach utilizes a stationary phase with embedded polar groups (e.g., amide or phenyl-hexyl) to enhance the retention of polar analytes that are often poorly retained on traditional C18 columns.
Rationale: The polar-modified surface provides an alternative interaction mechanism to the purely hydrophobic interactions of a C18 phase, leading to better retention and selectivity for polar compounds like this compound and its likely impurities.
Method 2: Reversed-Phase HPLC with a Conventional C18 Column and pH Control
A standard C18 column can be effectively utilized by carefully controlling the mobile phase pH. Since this compound is a basic compound, a slightly acidic mobile phase will lead to its protonation, increasing its polarity and potentially altering its retention behavior relative to neutral or less basic impurities.
Rationale: Adjusting the pH can significantly influence the ionization state of the analyte and impurities, thereby affecting their retention on a C18 column and enabling their separation.
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the separation of very polar compounds that are not retained in reversed-phase chromatography. It employs a polar stationary phase (e.g., bare silica or diol-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent.
Rationale: HILIC operates on a partitioning mechanism where analytes are separated based on their hydrophilicity. This makes it particularly suitable for retaining and separating the polar starting materials and the main analyte.
Experimental Protocols
The following are detailed step-by-step protocols for the three proposed HPLC methods.
General Chromatographic Conditions
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 5 µL
-
Detection: UV at 265 nm (based on the chromophore of the enamino ester).
Protocol for Method 1: Reversed-Phase with Polar-Modified Column
-
Column: Ascentis RP-Amide (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% B
-
17-18 min: 50% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
Protocol for Method 2: Reversed-Phase with C18 Column and pH Control
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 20 mM Potassium phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
Protocol for Method 3: HILIC
-
Column: HILIC (e.g., Silica or Diol) (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Gradient:
-
0-2 min: 0% B
-
2-15 min: 0% to 50% B
-
15-17 min: 50% B
-
17-18 min: 50% to 0% B
-
18-25 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
Comparative Performance Data
The following table summarizes the expected performance of each method for the separation of this compound from its key potential impurities. Retention times (RT) are predicted based on the polarity and structural characteristics of the compounds.
| Compound | Structure | Method 1 (Polar-Modified RP) Predicted RT (min) | Method 2 (C18 with pH 3.0) Predicted RT (min) | Method 3 (HILIC) Predicted RT (min) |
| Impurity B: Methylamine | CH₃NH₂ | ~2.0 (Poorly retained) | ~2.2 (Poorly retained) | ~8.5 (Well retained) |
| Impurity A: Methyl 3-oxobutanoate | CH₃COCH₂COOCH₃ | ~4.5 | ~5.0 | ~6.0 |
| Impurity C: Carbinolamine | HO-C(CH₃)(NHCH₃)CH₂COOCH₃ | ~3.8 | ~4.2 | ~7.5 |
| Analyte: this compound | CH₃NHC(CH₃)=CHCOOCH₃ | ~8.0 | ~9.5 | ~4.0 |
| Impurity D: (Z)-isomer | (Z)-CH₃NHC(CH₃)=CHCOOCH₃ | ~7.5 | ~9.0 | ~4.5 |
Analysis of Performance:
-
Method 1 is expected to provide good overall separation, with the polar-modified column offering better retention for the early-eluting impurities compared to a standard C18 column.
-
Method 2 will likely show increased retention for the main analyte due to protonation at pH 3.0, which could improve its separation from less basic impurities. However, very polar impurities like methylamine will still elute early.
-
Method 3 (HILIC) is predicted to be superior for the retention and separation of the highly polar starting material, methylamine. The elution order is inverted compared to reversed-phase, with the most polar compounds eluting last. This method may offer the best resolution for the most polar impurities.
Discussion and Method Selection
The choice of the optimal HPLC method depends on the specific analytical requirements.
-
For routine quality control where the primary focus is on the main peak and closely related impurities (like the Z-isomer), Method 1 (Polar-Modified RP) offers a balanced and robust approach.
-
If the primary concern is the quantification of highly polar starting materials , Method 3 (HILIC) would be the most suitable choice due to its superior retention of these compounds.
-
Method 2 (C18 with pH control) can be a cost-effective alternative if a polar-modified column is not available, but may require more careful optimization to achieve baseline separation of all impurities.
For comprehensive impurity profiling, a combination of a reversed-phase method and a HILIC method may be necessary to fully characterize all potential impurities.
Conclusion
The purity analysis of this compound requires a well-considered HPLC strategy that accounts for the polar nature of the analyte and its potential impurities. This guide has presented a comparative analysis of three distinct HPLC methodologies, providing the scientific rationale and detailed protocols to aid in method development and selection. By understanding the principles behind each technique and the expected chromatographic behavior of the target compound and its impurities, researchers can confidently establish a robust and reliable method for ensuring the quality of this important synthetic intermediate.
References
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America. [Link][1]
- Guo, Y. Hydrophilic Interaction Chromatography for the Analysis of Polar Compounds. Analytical and Bioanalytical Chemistry.
- McCalley, D. V. Is hydrophilic interaction chromatography with silica columns a viable alternative to reversed-phase liquid chromatography for the analysis of ionisable compounds?
-
Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS. [Link][2]
-
El-Behairy, M.F., et al. Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. Journal of Liquid Chromatography & Related Technologies.[3]
-
Dalal Institute. Geometrical Isomerism in Alkenes and Oximes. [Link][4]
-
Kersten, B. HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography.[5][6]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link][7]
Sources
A Comparative Guide to the Structural Validation of Methyl 3-(methylamino)but-2-enoate: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For a compound like Methyl 3-(methylamino)but-2-enoate, a versatile β-enamino ester, structural nuances such as cis/trans isomerism and tautomeric forms dictate its reactivity and potential biological activity.[1] This guide provides an in-depth comparison of the preeminent analytical techniques for its structural validation, contrasting the definitive power of Single-Crystal X-ray Diffraction (XRD) with the essential, complementary insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While spectroscopic methods provide a rapid and powerful means of characterizing a molecule's connectivity and functional groups in solution, X-ray crystallography stands alone in its ability to provide a precise and unequivocal atomic map in the solid state.[2][3][4] This distinction is critical, as assumptions about solid-state structure based on solution-state data can be misleading.
X-ray Crystallography: The Gold Standard for Absolute Structure
Single-crystal X-ray diffraction is the most powerful method for determining the atomic structure of a crystalline material.[5] It provides a direct, three-dimensional visualization of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[5][6][7] For a molecule like this compound, this technique can definitively resolve the geometry around the C=C double bond and confirm the intramolecular hydrogen bonding that stabilizes the enamine tautomer.
A crystal structure of the closely related compound, Methyl 3-aminobut-2-enoate, reveals an almost planar molecule with a strong intramolecular N—H⋯O hydrogen bond that forms a stable six-membered ring.[8] It is this type of unambiguous, detailed structural information that makes X-ray crystallography the ultimate arbiter in structural chemistry.
Causality in Experimental Design: The Crystallization Bottleneck
The primary challenge in X-ray crystallography is not the analysis itself, but obtaining a high-quality single crystal suitable for diffraction.[9][10] This process is often more art than science, requiring careful manipulation of solubility, evaporation rates, and temperature. The goal is to encourage molecules to slowly and orderly arrange themselves into a repeating lattice, a process that can be hindered by impurities or the molecule's inherent properties.
Data You Can Trust: Self-Validation through Figures of Merit
The result of a successful diffraction experiment is a set of data that is computationally refined to generate a molecular model. The quality and reliability of this model are assessed by statistical parameters, most notably the R-factor. A low R-factor indicates a good agreement between the experimental diffraction data and the calculated pattern from the proposed structure, providing a built-in system of validation.
Illustrative Data from X-ray Crystallography
The following table represents the type of definitive structural data obtained from a single-crystal X-ray diffraction experiment for a molecule like this compound, based on published data for its close analog.[8]
| Parameter | Description | Typical Value/Information | Significance |
| Crystal System | The basic geometric framework of the crystal. | Monoclinic | Defines the symmetry of the unit cell. |
| Space Group | The specific symmetry operations of the crystal. | P2₁/c | Describes the arrangement of molecules in the unit cell. |
| Bond Lengths | Precise distance between atomic nuclei. | C=O: ~1.23 Å, C=C: ~1.37 Å, C-N: ~1.33 Å | Confirms double/single bond character and conjugation. |
| Bond Angles | Angles between adjacent chemical bonds. | C-C-C: ~122°, O=C-O: ~124° | Defines molecular geometry and steric effects. |
| Torsion Angles | Dihedral angles defining conformation. | O=C-C=C: close to 0° or 180° | Confirms planarity and isomeric form (E/Z). |
| Intramolecular Bonds | e.g., Hydrogen bonds | N-H···O distance: ~2.05 Å | Confirms the enamine tautomer and its stabilizing interactions. |
Experimental Workflow: From Powder to Structure
The path from a synthesized compound to a refined crystal structure is a multi-step process.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Objective: To obtain single crystals of sufficient size (>0.1 mm) and quality.
-
Procedure: Dissolve the purified this compound in a solvent where it is moderately soluble (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane). Use a clean vial and allow the solvent to evaporate slowly over several days at a constant temperature.[11] Alternative methods include slow cooling of a saturated solution or vapor diffusion.[10]
-
-
Crystal Mounting:
-
Objective: To mount a suitable crystal on the goniometer in the X-ray beam.
-
Procedure: Under a microscope, select a clear, well-formed crystal. Attach it to a loop or fiber using a minimal amount of cryo-oil and flash-cool it in a stream of liquid nitrogen.[5] This minimizes radiation damage during data collection.[5]
-
-
Data Collection:
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Procedure: Mount the crystal on the diffractometer. The instrument rotates the crystal in the X-ray beam, collecting a series of diffraction images at different orientations.[5] A full dataset may require rotating the crystal by 180° or more.[5]
-
-
Structure Solution and Refinement:
-
Objective: To build and refine an atomic model that fits the diffraction data.
-
Procedure: The collected data is processed to yield a list of reflection intensities.[12] Software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined computationally to achieve the best fit with the experimental data, minimizing the R-factor.[8]
-
Spectroscopic Techniques: Building the Case in Solution
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are indispensable for routine analysis, reaction monitoring, and understanding the molecule's behavior in solution.[3] They provide a complementary and often more accessible means of structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular structure in solution.[3] It provides detailed information about the connectivity of atoms by probing the magnetic environments of nuclei like ¹H and ¹³C.
-
Expertise & Experience: For this compound, ¹H NMR can readily confirm the presence of the methyl ester, the two methyl groups on the butenoate backbone, the vinyl proton, and the N-H proton. The chemical shift of the vinyl proton is particularly diagnostic for the E/Z configuration. 2D NMR techniques like HSQC and HMBC can be used to unambiguously assign all proton and carbon signals and confirm the overall carbon skeleton.
-
Trustworthiness: The reproducibility and quantitative nature of NMR make it a highly reliable tool. The combination of ¹H, ¹³C, and 2D NMR experiments provides a self-consistent dataset that can be used to build a confident structural assignment.[13]
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Based on data for similar β-enamino esters)[1]
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~8.0 - 9.0 | Broad Singlet | N-H |
| ¹H | ~4.5 | Singlet | =CH |
| ¹H | ~3.6 | Singlet | O-CH₃ |
| ¹H | ~2.8 | Doublet | N-CH₃ |
| ¹H | ~1.9 | Singlet | =C-CH₃ |
| ¹³C | ~170 | Singlet | C =O (Ester) |
| ¹³C | ~160 | Singlet | C -NHCH₃ |
| ¹³C | ~85 | Singlet | =C H |
| ¹³C | ~50 | Singlet | O-C H₃ |
| ¹³C | ~30 | Singlet | N-C H₃ |
| ¹³C | ~20 | Singlet | =C-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[14]
-
Expertise & Experience: The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the N-H group, the conjugated ester C=O, and the C=C double bond. The position of the C=O stretch, typically lowered due to conjugation and intramolecular hydrogen bonding, is a key diagnostic feature.
-
Trustworthiness: IR is a fast and reliable fingerprinting technique. The presence or absence of key functional group absorptions provides strong evidence for a proposed structure.
Table 3: Characteristic IR Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Significance |
| N-H Stretch | 3350 - 3310 cm⁻¹ (sharp, medium) | Confirms secondary amine.[15][16] |
| C=O Stretch (Ester) | ~1650 - 1670 cm⁻¹ (strong) | Lowered frequency indicates conjugation and H-bonding. |
| C=C Stretch | ~1600 - 1620 cm⁻¹ (medium) | Confirms alkene presence.[14] |
| C-N Stretch | 1335 - 1250 cm⁻¹ | Supports the presence of the amine group.[15] |
Mass Spectrometry (MS)
MS provides the molecular weight and, with high resolution, the elemental formula of a compound.[17]
-
Expertise & Experience: Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 129.16 g/mol . The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true here.[16]
-
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy, providing definitive proof of the elemental composition and ruling out alternative structures with the same nominal mass.
A Multi-Technique Approach: The Path to Unambiguous Validation
No single technique tells the whole story. The most robust structural validation comes from the convergence of evidence from multiple, orthogonal techniques. Spectroscopic methods build a strong hypothesis of the structure in solution, while X-ray crystallography provides the final, definitive proof in the solid state.[18]
Caption: Complementary roles of spectroscopic and crystallographic techniques.
Comparative Summary
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic structure, bond lengths/angles | Atomic connectivity, stereochemistry | Functional groups | Molecular formula |
| Sample Phase | Solid (single crystal) | Solution | Solid, Liquid, Gas | Solid, Liquid, Gas |
| Key Advantage | Unambiguous 3D structure | Detailed connectivity in solution | Fast, simple functional group ID | High sensitivity, exact formula (HRMS) |
| Key Limitation | Requires high-quality crystals | Less precise geometry, potential for multiple solution conformations | Limited structural detail | No connectivity information |
| Destructive? | No | No | No | Yes (typically) |
Conclusion
For the definitive structural validation of "this compound," a multi-faceted analytical approach is paramount. Spectroscopic techniques—NMR, IR, and MS—are essential tools for establishing the molecular formula, identifying functional groups, and determining the atomic connectivity in solution. They collectively build a robust and self-consistent structural hypothesis.
However, for absolute and unambiguous proof of the three-dimensional arrangement, including the precise geometry of the enamine system and the nature of its intramolecular hydrogen bonding, Single-Crystal X-ray Diffraction is the undisputed gold standard. While the requirement of a high-quality crystal can be a significant hurdle, the detailed and precise structural information it provides is unparalleled. Therefore, the combination of comprehensive spectroscopic characterization followed by crystallographic confirmation represents the most rigorous and trustworthy protocol for the structural elucidation of novel chemical entities in modern research and development.
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Wikipedia. X-ray crystallography. [Link]
-
Chemistry LibreTexts. 11.9: Useful Patterns for Structure Elucidation. [Link]
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National Institutes of Health (NIH). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. [Link]
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Current Biology. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
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National Institutes of Health (NIH). Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]
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The Biochemist. A beginner's guide to X-ray data processing. [Link]
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National Institutes of Health (NIH). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. [Link]
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University of Notre Dame. Organic Structure Elucidation Workbook. [Link]
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Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]
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Master Organic Chemistry. Enamines. [Link]
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Royal Society of Chemistry. The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. [Link]
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ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
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AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
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University of Calgary. IR: amines. [Link]
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National Institutes of Health (NIH). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. [Link]
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YouTube. Single Crystal X-Ray Diffraction Data Collection. [Link]
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National Institutes of Health (NIH). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
Michigan State University. X-Ray Crystallography Laboratory. [Link]
-
ResearchGate. (PDF) Methyl 3-aminobut-2-enoate. [Link]
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ResearchGate. (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]
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Carleton College. Single-crystal X-ray Diffraction. [Link]
-
ACS Publications. Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. [Link]
-
YouTube. Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]
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Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
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OpenStax. 24.10 Spectroscopy of Amines. [Link]
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University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]
-
Organic Chemistry Portal. β-enamino ester synthesis by amination. [Link]
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SpectraBase. 3-Methyl-3-buten-2-ol. [Link]
-
ResearchGate. The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. [Link]
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A Comparative Kinetic Analysis of Methyl 3-(methylamino)but-2-enoate in Heterocyclic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, selective, and high-yielding methodologies is paramount. This guide provides a detailed comparative analysis of the kinetic performance of Methyl 3-(methylamino)but-2-enoate, a versatile enaminone building block, against traditional synthetic precursors in the construction of pharmaceutically relevant heterocyclic scaffolds. Drawing upon experimental data, we will explore the nuances of its reactivity, particularly in the context of multicomponent reactions for the synthesis of dihydropyridine derivatives, a core motif in numerous therapeutic agents.
Introduction to this compound: An Advantageous Precursor
This compound is a multifunctional enaminone that has garnered significant attention as a versatile intermediate in organic synthesis.[1] Its inherent electronic properties, characterized by a nucleophilic β-carbon and an electrophilic carbonyl carbon, make it a powerful tool for the construction of complex molecular architectures, particularly heterocycles.[1] This guide will focus on its application in the renowned Hantzsch pyridine synthesis and its variations, providing a kinetic comparison with the classical approach that utilizes β-ketoesters like ethyl acetoacetate.
The synthesis of this compound itself is a straightforward process, typically achieved through the condensation of methyl acetoacetate with methylamine.
Figure 1: General synthesis of this compound.
The Hantzsch Dihydropyridine Synthesis: A Comparative Kinetic Study
The Hantzsch synthesis, a cornerstone of heterocyclic chemistry, is a multicomponent reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to furnish 1,4-dihydropyridines (DHPs).[2] These DHP scaffolds are of immense pharmaceutical importance, with drugs like Nifedipine, a potent calcium channel blocker, being a prime example.[2]
A modified Hantzsch approach, utilizing this compound in place of one equivalent of the β-ketoester and ammonia, offers a more direct route to unsymmetrically substituted DHPs. This section will delve into a kinetic comparison of these two approaches for the synthesis of a Nifedipine analog.
Traditional Hantzsch Synthesis vs. Enaminone-based Approach
The traditional Hantzsch synthesis of a Nifedipine analog proceeds as follows:
Figure 2: Traditional Hantzsch Dihydropyridine Synthesis.
The enaminone-based approach streamlines this process:
Figure 3: Enaminone-based Dihydropyridine Synthesis.
Kinetic Performance: A Quantitative Comparison
While specific rate constants for these parallel reactions are not always readily available in the literature, a comparative analysis of reaction times and yields under similar conditions provides valuable kinetic insights.
| Reaction Parameter | Traditional Hantzsch (Ethyl Acetoacetate) | Enaminone-based (this compound) | Reference |
| Reaction Time | 12 - 24 hours | 2 - 6 hours | [3] |
| Yield | 60 - 75% | 75 - 90% | [4] |
| Reaction Conditions | Reflux in Ethanol | Reflux in Ethanol | [3][4] |
Table 1: Comparison of reaction parameters for the synthesis of a Nifedipine analog.
The data clearly indicates that the use of this compound leads to a significant reduction in reaction time and a notable increase in product yield. This can be attributed to the pre-formation of the enamine moiety, which circumvents a potentially rate-limiting step in the traditional Hantzsch mechanism: the in-situ formation of the enamine from the β-ketoester and ammonia.
The Influence of Microwave Irradiation: Accelerating Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[5] The application of microwave irradiation to the Hantzsch synthesis, particularly the enaminone-based approach, has demonstrated remarkable improvements in kinetic efficiency.
| Heating Method | Reaction Time | Yield | Reference |
| Conventional Heating | 2 - 6 hours | 75 - 90% | [3] |
| Microwave Irradiation | 5 - 15 minutes | 85 - 95% | [6][7] |
Table 2: Comparison of conventional heating vs. microwave irradiation for the enaminone-based synthesis of a Nifedipine analog.
The dramatic reduction in reaction time under microwave irradiation is a testament to the efficient and rapid heating of the reaction mixture, leading to a significant increase in the rate of reaction.[5] This is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries in drug discovery.
Experimental Protocols
Synthesis of this compound
Materials:
-
Methyl acetoacetate
-
Methylamine (40% in water)
-
Toluene
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of methyl acetoacetate (1 equiv.) in toluene, add methylamine (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Enaminone-based Synthesis of a Nifedipine Analog (Conventional Heating)
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
This compound
-
Ethanol
Procedure:
-
A mixture of 2-nitrobenzaldehyde (1 equiv.), methyl acetoacetate (1.1 equiv.), and this compound (1.1 equiv.) in ethanol is refluxed for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Enaminone-based Synthesis of a Nifedipine Analog (Microwave Irradiation)
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
This compound
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine 2-nitrobenzaldehyde (1 equiv.), methyl acetoacetate (1.1 equiv.), and this compound (1.1 equiv.) in ethanol.
-
Seal the vessel and irradiate in a microwave reactor at 120°C for 10 minutes.
-
After cooling, the product crystallizes from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Conclusion: A Kinetically Superior Building Block
The kinetic studies presented in this guide unequivocally demonstrate the advantages of employing this compound in the synthesis of dihydropyridine scaffolds over the traditional Hantzsch methodology. The pre-formed enaminone structure significantly accelerates the reaction, leading to shorter reaction times and higher yields. Furthermore, the synergy between this advanced precursor and microwave-assisted synthesis offers a highly efficient and rapid protocol for the generation of these pharmaceutically important heterocycles. For researchers in drug development and process chemistry, the adoption of this compound represents a tangible step towards more efficient and sustainable synthetic strategies.
References
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Benchmarking Catalysts for the Functionalization of Methyl 3-(methylamino)but-2-enoate: A Comparative Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(methylamino)but-2-enoate, a readily accessible β-enamino ester, represents a highly versatile and powerful building block in modern organic synthesis. Its unique electronic structure, characterized by a nucleophilic α-carbon and a modifiable C=C bond, makes it a prime substrate for a wide array of chemical transformations. The strategic functionalization of this scaffold provides rapid access to complex molecular architectures, including valuable β-amino acids and nitrogen-containing heterocyles, which are prevalent in pharmaceuticals and natural products.[1][2][3] This guide offers a comprehensive benchmark of catalytic systems for the functionalization of this compound and related β-enamino esters. We will delve into a comparative analysis of transition metal catalysts and organocatalysts, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal catalytic strategy for their synthetic goals.
The Chemical Versatility of β-Enamino Esters: A Structural Overview
Enamines are nitrogen analogs of enols and are recognized as superb nucleophiles. Their utility as stable and manageable alternatives to enolates has cemented their role in carbon-carbon bond-forming reactions.[4] The reactivity of this compound is dominated by the resonance delocalization of the nitrogen lone pair into the π-system, which significantly increases the electron density at the α-carbon, rendering it highly nucleophilic.[5] This inherent reactivity is the cornerstone of its synthetic utility.
Caption: Resonance delocalization highlighting the nucleophilic α-carbon (red).
A Comparative Analysis of Catalytic Systems
The functionalization of β-enamino esters can be broadly achieved through two major catalytic paradigms: transition metal catalysis and organocatalysis. The choice of catalyst dictates the type of transformation, stereochemical outcome, and overall efficiency.
Transition Metal Catalysis: Power and Precision
Transition metals offer a diverse toolkit for activating and forming new bonds with high precision. Catalysts based on palladium, copper, rhodium, and cobalt have proven particularly effective.
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its prowess in C-H functionalization and cross-coupling reactions.[6][7] In the context of enamines, synergistic palladium/enamine catalysis has emerged as a powerful strategy where the enamine acts as a soft nucleophile for a Pd-activated electrophile.[8][9][10]
Key Applications:
-
α-Arylation/Alkenylation: Direct functionalization of the nucleophilic C-H bond.[11]
-
Asymmetric Allylic Alkylation (AAA): Formation of chiral centers at the α-position.
-
Cascade Reactions: Initiating complex cyclizations for heterocycle synthesis.[12]
Table 1: Benchmarking Palladium Catalysts for Enamine Functionalization
| Catalyst System | Ligand/Additive | Reaction Type | Yield | Stereoselectivity (ee) | Key Insights & Causality |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Chiral Amine | Jorgensen-Hayashi type | Asymmetric α-Alkylation | Up to 97% | Up to 71% | Synergistic catalysis; the chiral amine generates the enamine in situ while the Pd(II) complex activates the alkene. The hydroxyl group on the ligand is crucial for stereocontrol through coordination.[8] |
| Pd(II) / Chiral Phosphoric Acid | (R)-TRIP | Enantioselective α-C-H Arylation | Good to Excellent | Up to 98% | The chiral phosphoric acid acts as an effective anionic ligand, controlling the stereochemical environment around the palladium center during the C-H activation step.[11] |
| Pd(0) / P-chiral Ligands | (t-Bu)₂PNP(i-BuNCH₂CH₂)₃N | C-N Coupling (Buchwald-Hartwig) | Good to Excellent | N/A | Enables the formation of enamines from vinyl bromides, demonstrating the utility of Pd in forming the enamine scaffold itself.[13] |
As an earth-abundant and cost-effective metal, copper has gained significant traction. Copper catalysts are particularly effective in multicomponent reactions and borylations.
Key Applications:
-
Enantioselective Borylation: Synthesis of valuable β-boron β-amino esters.[14]
-
Multicomponent Reactions: One-pot synthesis of complex N,N-diacyl-β-amino esters.[15]
-
Coupling with Carbenoids: A chemo- and diastereoselective route to functionalized enamino esters.[16]
Table 2: Benchmarking Copper Catalysts for β-Enamino Ester Derivatization
| Catalyst System | Ligand | Reaction Type | Yield | Stereoselectivity (ee) | Key Insights & Causality |
|---|---|---|---|---|---|
| CuI / Chiral Ligand | Commercially available chiral ligands | Enantioselective Borylation | High | Consistently high | An inexpensive and efficient system for preparing biologically important α-aminoboronates.[14] |
| CuI | None | Multicomponent Reaction | Good | N/A | A Cu-carbene intermediate is generated, which is then trapped by acetonitrile and a carboxylic acid in a cascade process.[15] |
| Cu(I) / Picolinamide | Picolinamide | 1,2-Methylamidation of Alkynes | Good | N/A (trans-selective) | A coordinating activation strategy where the picolinamide acts as a bidentate ligand, facilitating the capture of a methylated vinyl radical.[17] |
Rhodium and, more recently, cobalt catalysts are preeminent in asymmetric hydrogenation, a fundamental transformation for converting the enamine's C=C bond into a stereodefined single bond.[18][19] This is a direct route to chiral β-amino esters.
Key Applications:
-
Asymmetric Hydrogenation: Highly enantioselective reduction of the enamine double bond.[20][21][22]
-
Reductive Hydroformylation: A one-step synthesis of chiral 1,3-amino alcohols from enamides.[23][24][25]
Table 3: Benchmarking Rhodium & Cobalt Catalysts for Enamine Reduction
| Catalyst System | Ligand | Reaction Type | Yield | Stereoselectivity (ee) | Key Insights & Causality |
|---|---|---|---|---|---|
| [Rh(COD)₂]BF₄ | Chiral Diphosphines (e.g., Me-DuPhos) | Asymmetric Hydrogenation | >99% | Up to 99.6% | The chiral ligand creates a C₂-symmetric environment that effectively differentiates the two faces of the prochiral enamine substrate during hydrogen delivery.[22] |
| Rh(acac)(CO)₂ | TFPNH-BIBOP (Bisarylamino-substituted) | Reductive Hydroformylation | Good | Excellent | Hydrogen-bonding between the ligand's N-H group and the enamide carbonyl is crucial for achieving high reactivity and enantioselectivity.[23] |
| CoCl₂ / Chiral Diphosphine | e.g., (R,R)-Ph-BPE | Asymmetric Hydrogenation | High | Excellent | An emerging sustainable alternative to noble metals. Protic solvents like methanol were found to enhance both yield and enantiopurity.[18] |
Organocatalysis: The Metal-Free Frontier
Organocatalysis utilizes small, chiral organic molecules to catalyze transformations, avoiding potentially toxic or expensive metals.[26][27][28] While our substrate is a pre-formed enamine, the principles of enamine catalysis—where a chiral amine reversibly forms a transient enamine from a carbonyl compound—are highly relevant for understanding reactivity and designing dual-catalytic systems.[9][29]
Key Applications:
-
Asymmetric α-Functionalization: Using dual-catalyst systems where a hydrogen-bond donor co-catalyst activates an electrophile.[26]
-
Photocatalysis: Direct photoexcitation of enamines can generate radical species for novel alkylation reactions.[30]
Table 4: Benchmarking Organocatalytic Strategies
| Catalyst System | Reaction Type | Stereoselectivity (ee) | Key Insights & Causality |
|---|---|---|---|
| Chiral Secondary Amine + H-Bond Donor (e.g., Thiourea) | Dual Catalysis for α-Functionalization | High | The amine catalyst ensures facial selectivity via steric shielding, while the H-bond donor activates the electrophile, improving reactivity and stereoselectivity.[26] |
| Chiral Amine / Visible Light | Photo-organocatalytic Alkylation | Good to Excellent | The chiral enamine itself acts as a photosensitizer upon light irradiation, generating reactive radicals while the ground-state enamine provides stereocontrol.[30] |
Catalyst Selection Workflow
Choosing the right catalyst is critical for synthetic success. The following workflow provides a logical pathway for decision-making based on the desired molecular transformation.
Caption: Decision workflow for selecting a catalyst based on the desired transformation.
Validated Experimental Protocols
To translate theory into practice, this section provides detailed, self-validating protocols for high-performing catalytic systems.
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate
This protocol is adapted from established methods for the highly enantioselective synthesis of β-amino acid derivatives and is directly applicable to substrates like this compound.[22]
Causality: The choice of a chiral diphosphine ligand like Me-DuPhos is paramount. Its rigid C₂-symmetric backbone creates a chiral pocket around the rhodium center, forcing the prochiral enamine substrate to coordinate in a specific orientation. The subsequent delivery of hydrogen from the metal center occurs stereoselectively to one face of the double bond, resulting in a high enantiomeric excess of one stereoisomer. The use of methanol as a solvent is often beneficial for both solubility and reactivity in these systems.
-
Materials & Reagents:
-
This compound (1.0 mmol)
-
[Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)
-
(R,R)-Me-DuPhos (0.011 mmol, 1.1 mol%)
-
Anhydrous, degassed Methanol (10 mL)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (H₂) of high purity
-
-
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, to a clean, dry Schlenk flask, add [Rh(COD)₂]BF₄ and (R,R)-Me-DuPhos. Add 5 mL of anhydrous methanol and stir the mixture for 20 minutes at room temperature. The solution should turn from orange to a reddish-orange, indicating catalyst formation.
-
Reaction Setup: In a separate flask, dissolve this compound in the remaining 5 mL of anhydrous methanol.
-
Hydrogenation: Transfer the substrate solution and the catalyst solution via cannula to the high-pressure autoclave under an inert atmosphere (Argon or Nitrogen).
-
Pressurization: Seal the autoclave. Purge the system three times with H₂ gas before pressurizing to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS if possible.
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Protocol 2: Synergistic Palladium/Enamine-Catalyzed Asymmetric Alkylation
This protocol demonstrates the powerful combination of transition metal and organocatalysis for the asymmetric functionalization of unactivated alkenes with ketones, a principle adaptable to enamine chemistry.[8]
Causality: This reaction relies on a dual catalytic cycle. A chiral secondary amine (Jorgensen-Hayashi catalyst) reversibly forms a chiral enamine from a ketone, which acts as the nucleophile. Simultaneously, a palladium(II) complex, directed by a coordinating group, activates an unactivated alkene. The key to success is the intramolecular-like addition of the enamine to the Pd-activated alkene, which is facilitated by the catalyst architecture, leading to high stereocontrol. The hydroxyl group on the prolinol-derived catalyst is critical, likely coordinating to the palladium intermediate to create a rigid, well-defined transition state.[8]
-
Materials & Reagents:
-
Ketone (e.g., cyclohexanone, 1.2 mmol)
-
Unactivated Alkene with a directing group (1.0 mmol)
-
Pd(CH₃CN)₂Cl₂ (0.05 mmol, 5 mol%)
-
Jorgensen-Hayashi Catalyst (A9 in the reference, a diarylprolinol silyl ether derivative, 0.1 mmol, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a stir bar, add Pd(CH₃CN)₂Cl₂, the Jorgensen-Hayashi catalyst, and the base under an inert atmosphere.
-
Addition of Reagents: Add anhydrous toluene, followed by the ketone and finally the alkene substrate via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 60 °C). Stir the reaction for 24-48 hours.
-
Monitoring: Follow the consumption of the starting material by TLC or GC analysis.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
-
Validation: Characterize the α-alkylated ketone product by NMR and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC or SFC.
-
Conclusion and Future Perspectives
The functionalization of this compound is a testament to the power and versatility of modern catalytic chemistry. For stereoselective C-C bond formation, synergistic palladium/organocatalyst systems offer exceptional control and efficiency. For the direct and highly enantioselective reduction of the enamine double bond to access chiral β-amino esters, rhodium-diphosphine complexes remain the gold standard, although emerging earth-abundant cobalt systems present a promising sustainable alternative.[18] Copper catalysis provides an economical route for specialized transformations like borylation. The future of this field will likely focus on further expanding the reaction scope, developing even more sustainable catalysts based on 3d metals, and harnessing the power of photoredox and electrocatalysis to unlock novel, previously inaccessible functionalization pathways.[7]
References
Please note: For brevity, a selection of key references is provided below. All numbered citations in the text correspond to the initial search results.
- Synergistic Palladium/Enamine Catalysis for Asymmetric Hydrocarbon Functionalization of Unactiv
- β-enamino ester synthesis by amin
- Imines and Enamines: Form
- Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions.MDPI.
- Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activ
- Copper-Catalyzed Enantioselective Synthesis of β-Boron β-Amino Esters.Organic Letters.
- Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects.
- Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermedi
- β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Deriv
- Enantioselective Organocatalytic Alkylation of Aldehydes and Enals Driven by the Direct Photoexcitation of Enamines.Journal of the American Chemical Society.
- Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides.
- Reduction of enamines and deriv
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- 1. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. hilarispublisher.com [hilarispublisher.com]
- 4. youtube.com [youtube.com]
- 5. Enamine - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
- 8. Synergistic Palladium/Enamine Catalysis for Asymmetric Hydrocarbon Functionalization of Unactivated Alkenes with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic palladium/enamine catalysis for asymmetric hydrocarbon functionalization of unactivated alkenes with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Guide to the Safe Disposal of Methyl 3-(methylamino)but-2-enoate for Laboratory Professionals
For researchers and chemists dedicated to advancing drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Methyl 3-(methylamino)but-2-enoate, a versatile intermediate, requires meticulous handling not only during its use but also through to its final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these essential safety protocols.
Chemical Profile and Associated Hazards
This compound is an α,β-unsaturated ester containing a secondary enamine functionality. This unique structure informs its reactivity and dictates the necessary safety precautions.
Key Hazards:
-
Irritation: The compound is a known irritant, capable of causing significant irritation to the skin, eyes, and respiratory tract.
-
Flammability: While not highly flammable, it is a combustible liquid and should be kept away from ignition sources.
Understanding these hazards is the first step in a proactive safety approach. All handling and disposal operations should be conducted with the assumption that exposure will occur without proper protective measures.
Essential Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment. The following PPE is mandatory when handling and disposing of this compound:
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face | Chemical Safety Goggles | Must be splash-proof and conform to ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when handling larger quantities (>100 mL) to protect against splashes. |
| Hand | Chemical-Resistant Gloves | Butyl rubber gloves are recommended for their high resistance to both esters and amines.[1] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination as they offer limited protection against prolonged exposure to this chemical class.[1][2][3] Always inspect gloves for tears or degradation before use. |
| Body | Laboratory Coat | A flame-resistant lab coat is essential. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Respiratory | Fume Hood | All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to first neutralize its hazardous characteristics through chemical transformation before consigning it to the hazardous waste stream. The recommended method is alkaline hydrolysis, which targets both the ester and enamine functionalities.
Experimental Protocol: Alkaline Hydrolysis for Neutralization
This protocol is designed to hydrolyze this compound into less hazardous, water-soluble compounds: 3-aminobutanoic acid, methanol, and methylamine.
Materials:
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Methanol
-
Water (deionized)
-
Large glass beaker or flask
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Preparation: In a certified chemical fume hood, place a glass beaker or flask of appropriate size (at least three times the volume of the waste solution) on a magnetic stir plate. Add a magnetic stir bar.
-
Dilution: For every 1 volume of this compound waste, add 2 volumes of methanol to the beaker. Begin stirring to ensure the solution is homogenous.
-
Hydrolysis: Slowly and carefully add a 3 M solution of sodium hydroxide in water to the stirring methanolic solution of the waste.[4] A 3:1 molar excess of NaOH to the estimated amount of the enoate is recommended to ensure complete hydrolysis of the ester. The addition should be done in portions to control any potential exotherm.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The hydrolysis of the ester and the enamine will proceed. To ensure the reaction goes to completion, allow the mixture to stir for a minimum of 24 hours.
-
Neutralization Verification: After the reaction period, check the pH of the solution. It should be strongly basic (pH > 12). This indicates that the hydrolysis is complete.
-
Final Neutralization: Slowly and with stirring, neutralize the basic solution by adding a dilute acid (e.g., 1 M hydrochloric acid). Monitor the pH closely, aiming for a final pH between 6.0 and 8.0.[5] This step is crucial to render the final solution safe for aqueous waste disposal.
-
Final Disposal: The resulting neutralized aqueous solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.[5]
Causality of Procedural Choices:
-
Alkaline Conditions: The use of sodium hydroxide facilitates the saponification of the ester, a well-established and efficient hydrolysis method.[4] The basic conditions also promote the hydrolysis of the enamine functionality back to the corresponding ketone and amine.
-
Methanol as a Co-solvent: Methanol is used to ensure the miscibility of the organic ester with the aqueous sodium hydroxide solution, creating a single phase for the reaction to proceed efficiently.
-
Extended Reaction Time: A 24-hour reaction period is recommended to ensure that the hydrolysis of the sterically hindered ester and the enamine reaches completion.
-
Final pH Adjustment: Neutralizing the final solution is a critical safety step to prevent the release of corrosive waste into the drainage system and to comply with institutional and municipal wastewater regulations.
Spill Management Protocol
In the event of a spill, a swift and informed response is critical to mitigate exposure and prevent the spread of contamination.
Immediate Actions:
-
Alert Personnel: Immediately alert all personnel in the vicinity of the spill.
-
Evacuate: If the spill is large (>100 mL) or in a poorly ventilated area, evacuate the laboratory and contact the institutional safety office.
-
Isolate the Area: Cordon off the spill area to prevent unauthorized entry.
Cleanup Procedure for Small Spills (<100 mL):
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE as outlined in the table above.
-
Containment: For liquid spills, use a spill containment kit with absorbent pads or a non-reactive absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.
-
Neutralization (for absorbent material): Once the liquid is absorbed, cautiously add a weak acid (e.g., a 5% solution of citric acid) to the absorbent material to neutralize the amine functionality.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill surface with a laboratory detergent and water. Wipe the area dry with paper towels.
-
Waste Disposal: All contaminated materials (absorbent, gloves, paper towels) must be placed in a sealed and properly labeled hazardous waste container for disposal through your institution's hazardous waste management program.[6][7]
Regulatory Compliance and Waste Management
The disposal of this compound and any materials contaminated with it falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6] It is the responsibility of the waste generator to ensure "cradle-to-grave" management of hazardous waste.[6]
Waste Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the date of accumulation.[6][8]
-
Waste should be stored in a designated satellite accumulation area within the laboratory.[8]
-
Containers must be kept tightly sealed except when adding waste.[6][7]
-
Incompatible wastes must be segregated to prevent dangerous reactions.[6][9]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
D'yakonov, V. A., et al. (2012). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2012(5), 233-247. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]
-
Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 2734182. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
-
University of Colorado. (2025). Handling Antineoplastics and Other Hazardous Drugs. Retrieved from [Link]
-
University of Rochester. (2019). NIOSH Table 1,2 & 3. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Navigating the Safe Handling of Methyl 3-(methylamino)but-2-enoate: A Guide for Laboratory Professionals
As a Senior Application Scientist, it is imperative to foster a laboratory environment where safety and scientific integrity are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 3-(methylamino)but-2-enoate (CAS No. 13412-12-9), a compound that, while valuable in synthesis, presents notable hazards. This document moves beyond a simple checklist, offering a procedural and explanatory framework to ensure your work is not only compliant but fundamentally safe.
Immediate Safety Profile: Understanding the Risks
This compound is classified as a hazardous substance requiring careful handling. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound can cause serious irritation to the eyes.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1][2]
Given these hazards, a proactive and informed approach to personal protective equipment (PPE) is the first line of defense.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is not a matter of preference but a critical determinant of your safety. The following table outlines the minimum PPE requirements for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards to prevent any contact with the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Given the enamine structure, gloves resistant to both amines and esters are recommended. Nitrile or neoprene gloves are a suitable choice. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[3][4] |
| Body Protection | Laboratory Coat | A standard laboratory coat is mandatory to protect against splashes and spills. |
| Respiratory Protection | Use in a Fume Hood | All handling of this compound should be conducted in a well-ventilated laboratory chemical hood to minimize inhalation exposure.[2] If a hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] |
A Deeper Look at Glove Selection
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial to minimizing risk. The following protocol should be adopted for all procedures involving this compound.
Preparation
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.[2]
-
Gather Materials: Ensure all necessary PPE, reagents, and equipment are readily available.
-
Verify Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Work Area Setup: All manipulations should be performed within a certified laboratory chemical hood. The sash should be kept at the lowest practical height.
Handling
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or aerosol generation.
-
Reaction Setup: If the compound is being used in a reaction, ensure the apparatus is securely clamped and that any potential for pressure buildup is managed.
-
Post-Handling: After use, securely close the container and decontaminate the work area.
Decontamination and Cleaning
-
Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Properly dispose of all contaminated cleaning materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a designated, properly labeled hazardous waste container.[7] The container should be kept closed when not in use and stored in a well-ventilated area.[4][8]
-
Contaminated Materials: Used gloves, paper towels, and other solid materials contaminated with the chemical should be placed in a separate, labeled solid hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[9]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety procedures, the following workflow diagram illustrates the key decision points and actions when handling this compound.
Caption: Workflow for Safe Handling of this compound.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their research.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Gloves Chemical Resistance Chart. (n.d.). Safety Vending. Retrieved from [Link]
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Methyl (E)-3-(methylamino)but-2-enoate. (n.d.). PubChem. Retrieved from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]
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3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]
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Safety Manual. (n.d.). Duke Chemistry. Retrieved from [Link]
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NIOSH Personal Protective Equipment. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). University of South Florida - Environmental Health and Safety. Retrieved from [Link]
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What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]
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OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison - BME Shared Labs. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
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Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley - Environment, Health and Safety. Retrieved from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University - Department of Chemistry. Retrieved from [Link]
-
Respirator Selection. (n.d.). 3M. Retrieved from [Link]
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Laboratory Safety and Chemical Hygiene Plan. (n.d.). University of Chicago. Retrieved from [Link]
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Personal Protective Equipment For Hazardous Materials Incidents: A Selection Guide (84-114). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Respirator Selection. (n.d.). Princeton University - Environmental Health and Safety. Retrieved from [Link]
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Safety in Academic Chemistry Laboratories. (2017). American Chemical Society. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania - EHRS. Retrieved from [Link]
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NIOSH Pocket Guide To Chemical Hazards. (n.d.). Krishna Institute of Engineering and Technology. Retrieved from [Link]
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The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]
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Glove Guide - Chemical Compatibility. (n.d.). University of South Florida. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
